molecular formula C6H9N3O2 B169246 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 103259-35-4

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B169246
CAS No.: 103259-35-4
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521580. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6994-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and its amenability to chemical modification, have established it as a privileged scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in a variety of organic solvents, including ethanol, ether, and chloroform.[1] While stable under acidic conditions, it is susceptible to degradation in alkaline environments.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19750-02-8[2]
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.16 g/mol [2]
Melting Point 121-123 °C[1]
Boiling Point 349.2 °C at 760 mmHg (Predicted)[3]
Density 1.318 g/cm³ (Predicted)[3]
Flash Point 165 °C (Predicted)[1]
Vapor Pressure 4.79E-05 mmHg at 25°C (Predicted)[1]
Refractive Index 1.584 (Predicted)[1]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the pyrazole ring proton, and the amine protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C and C-N stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the cyclization of an ethoxymethylenecyanoacetate derivative with hydrazine.

General Synthesis Workflow

The synthesis typically proceeds via the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux to drive the cyclization, followed by cooling and isolation of the product.

G A Ethyl 2-cyano-3-ethoxyacrylate C Reaction Mixture in Ethanol A->C B Hydrazine Hydrate B->C D Reflux C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.[4]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Ethanol

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery and Development

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This is due to the ability of the pyrazole ring and its substituents to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Consequently, FGFR has emerged as a critical target for drug development.[5] Derivatives of this compound have been successfully developed as potent and selective FGFR inhibitors.[5][6]

The general mechanism of action for these pyrazole-based inhibitors involves competitive binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-proliferative and pro-survival signals that drive tumor growth.

The FGFR Signaling Cascade

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.[7][8][9]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCg->Gene STAT->Gene Inhibitor Pyrazole-based FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of pyrazole-based compounds.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex heterocyclic systems. The demonstrated success of its derivatives as potent kinase inhibitors, particularly against FGFR, underscores its importance as a privileged scaffold in medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the ongoing quest for novel and more effective therapeutic agents.

References

An In-depth Technical Guide to Ethyl 5-amino-1H-pyrazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-amino-1H-pyrazole-4-carboxylate and its key derivatives. It covers their chemical identity, synthesis protocols, physicochemical properties, and significant biological activities, with a focus on their potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure consists of a pyrazole ring, an amino group at position 5, and an ethyl carboxylate group at position 4. Variations in the substituent at the N1 position of the pyrazole ring give rise to a diverse range of compounds with distinct properties.

Below is a summary of the key physicochemical data for the parent compound and its common N1-substituted derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound1260243-04-6[1], 19750-02-8C₆H₉N₃O₂155.16Not widely reported
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2[2][3]C₇H₁₁N₃O₂169.18[3]96-100[3]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate16078-71-0[4]C₁₂H₁₃N₃O₂231.25[4]101-103[5]
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate15001-11-3[6]C₁₃H₁₅N₃O₂245.28Not widely reported
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateNot availableC₁₃H₁₅N₃O₄S309.34[7]135-137[8]
Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylateNot availableC₁₁H₁₂N₄O₂232.2492-93[9]

Spectroscopic Data Summary

Compound¹H NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate1.29 (t, 3H), 2.34 (s, 3H), 4.18 (q, 2H), 4.22 (s, 2H), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H)[8]3480 (NH), 1693 (C=O), 1615 (C=N)[8]309, 245, 199, 155, 91, 63, 44[8]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateData available in spectral databases.[10]Data available in spectral databases.169, 124, 123[10]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateData available in spectral databases.[4]Data available in spectral databases.[4]231, 185, 184[4]

Experimental Protocols: Synthesis

The synthesis of this compound derivatives typically involves the cyclocondensation of a hydrazine derivative with an appropriate three-carbon electrophile.

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup and Purification hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) solvent Solvent (e.g., Ethanol, Toluene) hydrazine->solvent electrophile Ethyl (ethoxymethylene)cyanoacetate electrophile->solvent conditions Heat (Reflux) solvent->conditions precipitation Precipitation in Ice Water conditions->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate recrystallization->product

Caption: General workflow for the synthesis of N-substituted ethyl 5-aminopyrazole-4-carboxylates.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [5]

  • Materials: Phenylhydrazine (31.9 g), ethyl (ethoxymethylene)cyanoacetate (50.0 g), absolute ethanol (500 ml), ice water.

  • Procedure:

    • A solution of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in absolute ethanol is refluxed for 6 hours.

    • The mixture is allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours.

    • The reaction mixture is poured into ice water, leading to the precipitation of the product.

    • The precipitated solid is collected by filtration.

    • The crude product is recrystallized from ethanol to yield the pure compound.

  • Yield: 38.0 g (44%).[5]

Protocol 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [11]

  • Materials: 40% methyl hydrazine aqueous solution, ethoxy methylene ethyl cyanoacetate, toluene.

  • Procedure:

    • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.

    • The 40% methyl hydrazine aqueous solution is added dropwise while maintaining the temperature between 22-30°C.

    • After the addition is complete, the mixture is stirred for 1-3 hours.

    • The reaction mixture is then heated to reflux for 2 hours.

    • The mixture is cooled to 9-10°C to allow for product crystallization.

    • The solid product is collected by filtration and dried.

  • Note: This process is highlighted for its simplicity, high yield, and reduced environmental impact.[11]

Protocol 3: Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate [9]

  • Materials: 2-Hydrazinopyridine (12.5 g), ethyl(ethoxymethylene)cyanoacetate (19.5 g), absolute ethanol (100 mL).

  • Procedure:

    • Ethyl(ethoxymethylene)cyanoacetate is added to a solution of 2-hydrazinopyridine in absolute ethanol.

    • The reaction mixture is heated at reflux for 2.5 hours.

    • Upon cooling, the product solidifies.

    • The solid is collected by filtration and washed with absolute ethanol.

  • Yield: 22.6 g.[9]

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, most notably as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways.

3.1. Anti-inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of pyrazole derivatives.[12] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[13][14] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

3.2. Inhibition of IRAK4 Signaling Pathway

A significant mechanism of action for some pyrazole-based compounds is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[15] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the innate immune response and inflammation.[16][17]

By inhibiting IRAK4, these compounds can block the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1.[15]

IRAK4 Signaling Pathway and Point of Inhibition

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription Inhibitor Pyrazole Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway showing inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro IRAK4 Inhibition Assay (General)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4 kinase activity.

  • Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

  • Materials: Recombinant human IRAK4 enzyme, kinase substrate (e.g., a specific peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar, test compound dilutions, assay buffer.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the IRAK4 enzyme in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

    • The luminescence is measured using a plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3.3. Anticancer and Other Activities

Recent studies have also explored the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of fibroblast growth factor receptors (FGFRs), indicating their potential application in oncology.[18] The versatile pyrazole scaffold continues to be a foundation for the development of various bioactive molecules.[19]

Conclusion

This compound and its N1-substituted derivatives represent a valuable class of compounds for drug discovery, particularly in the area of anti-inflammatory therapies. Their straightforward synthesis, coupled with their ability to potently and sometimes selectively inhibit key inflammatory mediators like COX enzymes and IRAK4, makes them attractive candidates for further development. This guide provides a foundational understanding for researchers and scientists aiming to explore the therapeutic potential of this chemical scaffold. Further research into structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in translating these promising compounds into clinical applications.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthesis mechanisms, provides structured quantitative data from key experiments, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.

Core Synthesis Mechanism: A Variation of the Knorr Pyrazole Synthesis

The most prevalent and efficient method for synthesizing this compound is through the condensation reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine or its derivatives. This reaction is a variation of the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1]

The reaction proceeds through a series of steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electron-deficient carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate.

  • Elimination of Ethanol: This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to form the stable aromatic 5-amino-1H-pyrazole ring.

This reaction is often catalyzed by a small amount of acid and typically proceeds with high efficiency due to the formation of the stable aromatic pyrazole ring.[1]

Reaction Pathway Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_1 Ethyl (ethoxymethylene)cyanoacetate Intermediate_1 Hydrazone Intermediate Reactant_1->Intermediate_1 Nucleophilic Attack Reactant_2 Hydrazine Reactant_2->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product This compound Intermediate_2->Product Tautomerization

Caption: General reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives.

Starting Material 1Starting Material 2SolventReaction ConditionsProductYield (%)Melting Point (°C)Reference
Ethyl (ethoxymethylene)cyanoacetate2-HydrazinopyridineAbsolute EthanolReflux, 2.5 hoursEthyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate~85% (calculated from masses)92-93[2]
Ethyl (ethoxymethylene)cyanoacetate3,5-Dimethylphenylhydrazine hydrochlorideEthanolReflux, 20 hoursEthyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate70113-114[3]
(E)-Ethyl 2-cyano-3-ethoxyacrylate4-MethylbenzenesulfonohydrazideAbsolute EthanolReflux, 16 hoursEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate65135-137 (dec.)[4]
Ethoxy methylene ethyl cyanoacetate40% Methyl hydrazine aqueous solutionTolueneReflux, 2 hours5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl esterHighNot specified[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative derivative.

Protocol 1: Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate[2]

Materials:

  • Ethyl(ethoxymethylene)cyanoacetate (19.5 g)

  • 2-Hydrazinopyridine (12.5 g)

  • Absolute Ethanol (100 mL)

Procedure:

  • Dissolve 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction flask.

  • Add ethyl(ethoxymethylene)cyanoacetate in one portion to the solution.

  • Heat the reaction mixture at reflux for 2.5 hours.

  • Cool the reaction mixture.

  • Collect the solid product which forms by filtration.

  • Wash the collected solid with absolute ethanol.

  • Air-dry the product. The reported yield was 22.6 g, with a melting point of 92-93°C.

Protocol 2: Synthesis of Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate[3]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (37.9 g, 0.224 mole)

  • 3,5-Dimethylphenylhydrazine, hydrochloride salt (38.65 g, 0.224 mole)

  • Sodium acetate (36.7 g, 0.448 mole)

  • Ethanol (300 mL)

  • Ice water (1000 mL)

Procedure:

  • Combine ethyl (ethoxymethylene)cyanoacetate, 3,5-dimethylphenylhydrazine hydrochloride, and sodium acetate in 300 mL of ethanol in a reaction flask.

  • Stir the mixture and reflux for 20 hours.

  • Pour the reaction mixture into 1000 mL of ice water with vigorous stirring.

  • Collect the resulting solid by filtration.

  • Crystallize the solid from an ethanol-water mixture (with charcoal treatment) to yield 40.8 g (70%) of the product with a melting point of 113-114°C.

Experimental Workflow

experimental_workflow Start Start Combine_Reactants Combine Reactants and Solvent in Flask Start->Combine_Reactants Heat_Reflux Heat Mixture to Reflux for a Specified Time Combine_Reactants->Heat_Reflux Cool_Mixture Cool Reaction Mixture Heat_Reflux->Cool_Mixture Precipitation Induce Precipitation (e.g., add to ice water) Cool_Mixture->Precipitation Filter_Solid Filter to Collect Solid Product Precipitation->Filter_Solid Wash_Solid Wash Solid with Appropriate Solvent Filter_Solid->Wash_Solid Dry_Product Dry the Final Product Wash_Solid->Dry_Product Purification Optional: Recrystallization/Chromatography Dry_Product->Purification Characterization Characterize Product (MP, NMR, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives is a robust and well-documented process, primarily relying on the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazines. This method offers high yields and a straightforward procedure, making it a valuable tool for medicinal chemists and researchers in drug development. The provided protocols and data serve as a practical guide for the laboratory synthesis of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to Ethyl 5-amino-1H-pyrazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in the synthesis of various biologically active molecules. This document details its chemical identity, synthesis protocols, and the pharmacological activities of its derivatives, presenting data in a structured format for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by other synonyms such as 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester and Allopurinol Impurity D.[1]

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC NameThis compound[1]
CAS Number6994-25-8[1]
Molecular FormulaC₆H₉N₃O₂[1][2][3]
Molecular Weight155.15 g/mol [2][3]
ChEMBL IDCHEMBL507899[1]
PubChem CID81472[1]

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented. These compounds serve as important intermediates in the creation of more complex heterocyclic systems.[4][5][6]

2.1. General Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates

A general method involves the condensation of various hydrazides with ketene dithioacetal.[7]

Experimental Protocol:

  • A mixture of 2-(bis(methylthio)methylene)malononitrile (10 mmol) and the respective hydrazide (10 mmol) is refluxed in dimethylformamide (DMF, 5 ml) in the presence of a catalytic amount of anhydrous potassium carbonate (K₂CO₃) for 2-3 hours.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • After completion, the reaction mixture is cooled and poured into ice-cold water.[7]

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[7]

The following diagram illustrates the general workflow for this synthesis.

G reagents 2-(bis(methylthio)methylene)malononitrile + Hydrazide + K₂CO₃ in DMF reflux Reflux for 2-3 hours reagents->reflux Heat workup Cool and pour into ice water reflux->workup filtration Filter and wash with water workup->filtration recrystallization Recrystallize from ethanol filtration->recrystallization product Ethyl 5-amino-3-methylthio- 1H-pyrazole-4-carboxylate recrystallization->product

General synthesis workflow.

2.2. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester

This protocol describes the synthesis of a phenyl-substituted derivative.

Experimental Protocol:

  • A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol is refluxed for 6 hours.[8]

  • The mixture is allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours.[8]

  • The reaction mixture is subsequently poured into ice water, leading to the precipitation of the product.[8]

  • The solid is collected by filtration and recrystallized from ethanol to afford the pure compound.[8]

Below is a diagram outlining the experimental workflow.

G reactants Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate in Ethanol reflux1 Reflux for 6 hours reactants->reflux1 stand Stand for 48 hours reflux1->stand reflux2 Reflux for 8 hours stand->reflux2 precipitation Pour into ice water reflux2->precipitation filtration Collect solid by filtration precipitation->filtration recrystallization Recrystallize from ethanol filtration->recrystallization final_product 5-amino-1-phenyl-1H-pyrazole- 4-carboxylic acid, ethyl ester recrystallization->final_product

Synthesis of a phenyl derivative.

2.3. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

A patented process for the synthesis of the 1-methyl derivative is as follows.[9]

Experimental Protocol:

  • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.[9]

  • A 40% methyl hydrazine aqueous solution is added dropwise while maintaining the temperature between 22-30 °C.[9]

  • The mixture is kept at this temperature for 1-3 hours after the addition is complete.[9]

  • The temperature is then slowly raised to reflux, and the mixture is refluxed for 2 hours.[9]

  • After cooling to 9-10 °C, the product is filtered and dried.[9]

The logical flow of this industrial synthesis process is depicted below.

G start_materials Ethoxy methylene ethyl cyanoacetate in Toluene addition Add 40% methyl hydrazine aq. sol. (22-30 °C) start_materials->addition insulation Insulate for 1-3 hours addition->insulation refluxing Heat to reflux (2 hours) insulation->refluxing cooling Cool to 9-10 °C refluxing->cooling isolation Filter and dry cooling->isolation end_product 5-amino-1-methyl-1H-pyrazole- 4-carboxylic acid ethyl ester isolation->end_product

Industrial synthesis workflow.

Biological Activities and Derivatives

Derivatives of this compound have been investigated for a range of biological activities. The 5-aminopyrazole scaffold is a key starting material for synthesizing numerous bioactive compounds.[6]

3.1. Anti-inflammatory and Analgesic Activity

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for in vivo analgesic and anti-inflammatory activities.[7] Compounds 3a, 3c, and 3d from this series exhibited significant analgesic and anti-inflammatory effects at a dose of 25 mg/kg.[7] Notably, these compounds showed a lower ulcerogenic index (0.9–1.12) compared to the standard drug, diclofenac sodium (3.10).[7]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundDose (mg/kg)Anti-inflammatory Activity (% inhibition)Ulcerogenic Index
3a25Significant0.9 - 1.12
3c25Significant0.9 - 1.12
3d25Significant0.9 - 1.12
Diclofenac Sodium--3.10

Data extracted from Thore et al.[7][10]

3.2. IRAK4 Inhibition

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[11] IRAK4 is a crucial signal transducer in inflammatory pathways, making its inhibition a target for treating inflammatory diseases.[11] The development involved sequential modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring.[11]

While a specific signaling pathway diagram for this compound is not available, the following diagram illustrates the general principle of its derivatives acting as IRAK4 inhibitors within a simplified inflammatory signaling cascade.

G cluster_pathway Simplified Inflammatory Signaling TLR_IL1R TLR/IL-1R IRAK4 IRAK4 TLR_IL1R->IRAK4 Signal Downstream Downstream Signaling (e.g., NF-κB activation) IRAK4->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Pyrazolopyrimidine Derivative Inhibitor->IRAK4 Inhibition

Inhibition of IRAK4 signaling.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry. The synthetic routes to this compound and its derivatives are well-established, allowing for the generation of diverse molecular frameworks. The demonstrated anti-inflammatory, analgesic, and enzyme-inhibitory activities of its derivatives underscore the importance of the 5-aminopyrazole scaffold in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

The Diverse Biological Activities of Aminopyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of aminopyrazole derivatives, a promising class of compounds with wide-ranging therapeutic potential.

Aminopyrazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These heterocyclic compounds, characterized by a pyrazole ring bearing an amino group, have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their therapeutic efficacy often stems from their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in disease. This technical guide provides a comprehensive overview of the biological activities of aminopyrazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Kinases in Oncology

Aminopyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[1] Notable targets include Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4]

Cyclin-Dependent Kinase (CDK) Inhibition

The aminopyrazole core has been identified as a privileged scaffold for the development of CDK inhibitors.[2] This is due to its ability to form a triad of hydrogen bonds with the hinge region residues of the kinase's ATP-binding pocket.[2] Several aminopyrazole-based compounds are in clinical trials for cancer therapy.[2] For instance, analog 24 has been identified as a potent and selective inhibitor of CDK2 and CDK5.[2]

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives (CDK Inhibition)

CompoundTargetAssayIC50 (nM)Cancer Cell LineReference
AT7519pan-CDKKinase Assay--[1]
Analog 24CDK2/5Kinase Assay<100MiaPaCa2[2]
CP668863CDK2/5Kinase Assay--[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various tumors.[5] Aminopyrazole-based inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFRs, a common mechanism of resistance to existing therapies.[5] These inhibitors often work by covalently targeting a cysteine residue on the P-loop of the kinase.[5]

Table 2: Anticancer Activity of Selected Aminopyrazole Derivatives (FGFR Inhibition)

CompoundTargetAssayIC50 (µM)Cancer Cell LineReference
Compound 1FGFR3 (WT & V555M)Cellular Assay<1BaF3[5]
Compound 19FGFR1/2/3Cellular AssayModestBaF3[5]
EGFR and VEGFR-2 Dual Inhibition

The simultaneous inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, as these receptors are crucial for tumor growth and angiogenesis.[4] Several fused pyrazole derivatives have been synthesized and shown to possess potent dual inhibitory activity.[3][4]

Table 3: Anticancer Activity of Selected Aminopyrazole Derivatives (EGFR/VEGFR-2 Inhibition)

CompoundTargetAssayIC50 (µM)Cancer Cell LineReference
Compound 3EGFRKinase Assay0.06HEPG2[3]
Compound 9VEGFR-2Kinase Assay0.22HEPG2[3]
Compound 12EGFR/VEGFR-2Kinase AssayPotent Dual InhibitionHEPG2[3]

Anti-inflammatory Activity: Modulation of p38 MAPK and COX Enzymes

Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase (COX) enzymes.[1][6] These targets are central to the inflammatory response.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is activated by stress stimuli and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1.[1] 5-aminopyrazoles have been extensively studied as potent and selective inhibitors of p38α MAPK.[6]

Table 4: Anti-inflammatory Activity of Selected Aminopyrazole Derivatives (p38 MAPK Inhibition)

CompoundTargetAssayIC50 (nM)In vivo ModelReference
RO3201195p38 MAPKKinase Assay--[1]
Compound 17ap38 MAPKCellular Assay--[1]
Compound 17bp38 MAPKCellular Assay--[1]
COX Inhibition

Certain aminopyrazole derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Table 5: Anti-inflammatory Activity of Selected Aminopyrazole Derivatives (COX Inhibition)

CompoundTargetAssayIC50 (nM)In vivo ModelReference
CelecoxibCOX-2Colorimetric Assay45Carrageenan-induced paw edema[8]
Compound 33COX-2Colorimetric Assay39Carrageenan-induced paw edema[8]
Compound 34COX-2Colorimetric Assay34Carrageenan-induced paw edema[8]

Antimicrobial Activity

The aminopyrazole scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Table 6: Antimicrobial Activity of Selected Aminopyrazole Derivatives

CompoundOrganismAssayMIC (µg/mL)Reference
Derivative 22Escherichia coliBroth Dilution0.03[9]
Derivative 22Pseudomonas aeruginosaBroth Dilution0.49[9]
Derivative 23Bacillus subtilisBroth Dilution0.03[9]
5AP 25Bacillus subtilisWell Diffusion- (Zone of inhibition: 7.3 ± 1.1 mm)[1]

Experimental Protocols

Synthesis of Aminopyrazole Derivatives

A general synthetic route to 3-amino-1H-pyrazole-4-carboxamide derivatives involves the cyclization of N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide with hydrazine in isopropyl alcohol.[10] The resulting scaffold can then be further modified, for example, by reaction with various aldehydes followed by reduction with sodium borohydride to yield a library of target compounds.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as luminescence-based assays that quantify ATP consumption.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Administer the test compound or vehicle control to rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The biological effects of aminopyrazole derivatives are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammation. Upon activation by cellular stress or inflammatory cytokines, a cascade of phosphorylation events occurs, leading to the activation of downstream transcription factors and the production of pro-inflammatory mediators. Aminopyrazole inhibitors typically bind to the ATP-binding site of p38 MAPK, preventing its kinase activity and thereby blocking the downstream signaling cascade.

p38_MAPK_Signaling Stress Stress / Cytokines Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38 Inflammation Inflammation (Cytokine Production) TranscriptionFactors->Inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of aminopyrazole derivatives.

FGFR Signaling Pathway in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. Aminopyrazole-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these oncogenic signals.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway in cancer and its inhibition by aminopyrazole derivatives.

Dual EGFR/VEGFR-2 Inhibition Signaling

EGFR and VEGFR-2 are both receptor tyrosine kinases that play critical roles in cancer. EGFR signaling primarily drives cell proliferation and survival, while VEGFR-2 signaling is a key mediator of angiogenesis. There is significant crosstalk between these two pathways. Dual inhibitors targeting both receptors can provide a more comprehensive blockade of tumor growth and progression.

EGFR_VEGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Aminopyrazole Dual Aminopyrazole Inhibitor Aminopyrazole->EGFR Aminopyrazole->VEGFR2 TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by aminopyrazole derivatives.

Conclusion

Aminopyrazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their ability to potently and often selectively inhibit key protein kinases makes them attractive candidates for the development of new therapeutics for cancer, inflammatory disorders, and infectious diseases. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of their mechanisms of action will undoubtedly lead to the discovery of novel and effective aminopyrazole-based drugs. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing practical methodologies for the evaluation of these remarkable compounds.

References

The Aminopyrazole Core: A Technical History from Antipyretics to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a privileged heterocyclic motif that has been a cornerstone of medicinal chemistry and chemical biology for over a century. From its origins in the late 19th century as a key component of the first synthetic analgesics to its current prominence in the development of targeted kinase inhibitors for oncology, the aminopyrazole core has demonstrated remarkable versatility. This technical guide traces the discovery and history of aminopyrazole compounds, detailing the foundational synthetic methodologies, the evolution of their therapeutic applications, and the experimental protocols that have guided their development. We present a historical narrative supported by quantitative data and detailed experimental workflows to provide a comprehensive resource for professionals in drug discovery and development.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The story of aminopyrazoles begins with the broader discovery of the pyrazole ring. In 1883, German chemist Ludwig Knorr, while investigating the derivatives of quinine, inadvertently synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This compound, later named Antipyrine, quickly became the first wholly synthetic drug to be widely used as an antipyretic and analgesic, marking a pivotal moment in the history of medicine.[1]

Just over a decade later, in 1894, the first synthesis of a fundamental aminopyrazole compound was reported by Rothenburg. He achieved the synthesis of 3,5-diaminopyrazole through the straightforward condensation of malononitrile with hydrazine. This reaction established a foundational route to the aminopyrazole core that is still relevant today.

Foundational Synthetic Protocols

The early syntheses of the aminopyrazole core laid the groundwork for the vast chemical space that would be explored in the subsequent decades. Two primary methods have historically dominated the synthesis of 3(5)-aminopyrazoles.

1.1.1. The Knorr Pyrazole Synthesis and its Analogs

The seminal work of Knorr established the condensation of a 1,3-dicarbonyl compound with a hydrazine as a robust method for pyrazole synthesis.[2] A key variation for the synthesis of aminopyrazoles involves the use of β-ketonitriles as the 1,3-dielectrophilic partner. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine (A Representative β-Ketonitrile Condensation)

  • Reactants: 3-oxo-3-phenylpropanenitrile (1 equivalent), hydrazine (1.05 equivalents), acetic acid (catalytic amount), and anhydrous ethanol (solvent).

  • Procedure: A solution of 3-oxo-3-phenylpropanenitrile, hydrazine, and a catalytic amount of acetic acid in anhydrous ethanol is heated at 60°C for 24 hours.

  • Workup: The reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and concentrated.

  • Purification: The resulting solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

1.1.2. Thorpe-Ziegler Cyclization

Another classical method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction. This intramolecular condensation of dinitriles, catalyzed by a base, allows for the formation of a cyclic β-enaminonitrile, which is a tautomer of an aminopyrazole. This method has been particularly useful for preparing 4-aminopyrazoles with various substitution patterns.

Diagram: Foundational Synthetic Routes to Aminopyrazoles

G cluster_0 Knorr-type Synthesis (for 3/5-Aminopyrazoles) cluster_1 Thorpe-Ziegler Synthesis (for 4-Aminopyrazoles) ketonitrile β-Ketonitrile intermediate1 Hydrazone Intermediate ketonitrile->intermediate1 Condensation hydrazine1 Hydrazine hydrazine1->intermediate1 aminopyrazole1 3(5)-Aminopyrazole intermediate1->aminopyrazole1 Intramolecular Cyclization dinitrile Substituted Dinitrile intermediate2 Carbanion Intermediate dinitrile->intermediate2 Deprotonation base Base base->intermediate2 aminopyrazole2 4-Aminopyrazole intermediate2->aminopyrazole2 Intramolecular Cyclization

Caption: Foundational synthetic routes to aminopyrazole isomers.

Early Therapeutic and Industrial Applications

Following the remarkable success of Antipyrine, the pyrazole nucleus, including its amino-functionalized derivatives, became a focal point of early pharmaceutical and chemical research. The primary applications during the late 19th and early 20th centuries were in medicine and the burgeoning synthetic dye industry.

The Era of Pyrazolone Analgesics and Antipyretics

Antipyrine was the first in a series of pyrazolone-based drugs that dominated the analgesic and antipyretic market for decades. While not an aminopyrazole in the strictest sense, its pyrazolone core is closely related and its discovery spurred the investigation of other pyrazole derivatives. Another notable pyrazolone, Aminopyrine (a dimethylamino derivative of Antipyrine), was introduced and showed potent therapeutic effects.

The early biological evaluation of these compounds was pioneering for its time. Researchers like Wilhelm Filehne conducted studies to quantify the antipyretic effects of these new synthetic compounds.

Experimental Protocol: Early In Vivo Antipyretic Assay (Brewer's Yeast Induced Fever)

  • Model: Fever is induced in rats or rabbits by subcutaneous injection of a Brewer's yeast suspension (e.g., 15% w/v in saline).

  • Procedure:

    • The basal rectal temperature of the animals is recorded.

    • A suspension of Brewer's yeast is injected subcutaneously.

    • After a period of approximately 18 hours, the rectal temperature is measured again to confirm the induction of a stable fever (pyrexia).

    • The test compound (e.g., Antipyrine) or a control vehicle is administered orally or via injection.

    • Rectal temperatures are then recorded at regular intervals (e.g., every 30-60 minutes) for several hours to determine the extent and duration of the antipyretic effect.

  • Endpoint: The primary endpoint is the reduction in rectal temperature compared to the febrile control group.

Table 1: Early Quantitative Data on Pyrazolone Antipyretics

CompoundTypical DoseObserved EffectHistorical Context
Antipyrine 1.0 - 2.0 gEffective reduction of fever in clinical settingsFirst commercially successful synthetic antipyretic (1883)[1]
Aminopyrine 0.3 - 0.6 gMore potent antipyretic and analgesic than AntipyrineWidely used but later associated with agranulocytosis
Aminopyrazoles as Key Intermediates in the Dye Industry

The structural features of aminopyrazoles, particularly the presence of a nucleophilic amino group, made them valuable intermediates for the synthesis of azo dyes. The diazotization of an aminopyrazole followed by coupling with an electron-rich aromatic compound (an azo coupling reaction) leads to the formation of brightly colored molecules.

One of the most famous examples is Tartrazine (FD&C Yellow No. 5), a synthetic yellow azo dye first produced in 1884. The synthesis of Tartrazine utilizes a pyrazolone derivative, highlighting the industrial importance of this heterocyclic core. The general principle involves the diazotization of an aromatic amine (like sulfanilic acid) and its subsequent coupling to a pyrazolone. Aminopyrazoles can be used similarly, where the amino group on the pyrazole ring is itself diazotized and then coupled to another aromatic system.[3][4]

Experimental Protocol: Historical Colorfastness Testing

  • Washing Fastness: A dyed textile sample is washed with a standardized soap or detergent solution at a specific temperature for a set duration. The change in the color of the fabric and the staining of an adjacent undyed fabric are assessed against a grayscale.

  • Light Fastness: Samples of the dyed fabric are exposed to a standardized light source (historically, sunlight; later, carbon-arc or xenon-arc lamps) for a defined period. The degree of fading is then compared to a set of standard dyed wool samples (the Blue Wool Scale) with known lightfastness ratings.

Diagram: General Workflow for Aminopyrazole-based Dye Synthesis and Testing

G cluster_workflow Aminopyrazole Dye Development Workflow start Aminopyrazole Intermediate diazotization Diazotization (NaNO₂, HCl) start->diazotization coupling Azo Coupling (with coupling partner) diazotization->coupling dye Azo Dye Product coupling->dye application Application to Textile dye->application testing Fastness Testing (Light, Wash) application->testing end Final Dyed Product testing->end G cluster_pathway Cell Cycle Progression Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes Inhibitor Aminopyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CDK46 inhibits

References

In-Depth Technical Guide to the Physical Properties of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data and insights into the compound's characteristics.

Core Physical and Chemical Data

This compound (CAS Number: 6994-25-8) is a pyrazole derivative featuring an amino group and an ethyl carboxylate substituent. These functional groups contribute to its chemical reactivity and physical properties, making it a versatile building block in the synthesis of various biologically active molecules.

Summary of Physical Properties

The table below summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Very slightly yellow crystalline powder
Melting Point 103-107 °C
Boiling Point 349.2 °C at 760 mmHg
Density 1.318 g/cm³

Experimental Protocols

General Synthesis of 5-Aminopyrazole-4-carboxylates

The synthesis of this compound and its derivatives often involves the condensation of a hydrazine with a suitable three-carbon precursor bearing cyano and ester functionalities. A representative synthetic approach is the reaction of hydrazine hydrate with ethyl 2-cyano-3-ethoxyacrylate.

Reaction Scheme:

General Procedure:

  • A solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent, such as ethanol, is prepared in a reaction flask.

  • Hydrazine hydrate is added to the solution, often at room temperature or with gentle heating.

  • The reaction mixture is stirred for a period ranging from a few hours to overnight, during which the product precipitates.

  • The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

  • Recrystallization from an appropriate solvent (e.g., ethanol) is performed to yield the purified crystalline product.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amino (N-H) and ester (C=O) groups.

  • Melting Point Analysis: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting point range is indicative of high purity.

Biological Significance and Mechanism of Action

Recent studies have highlighted the importance of the 5-amino-1H-pyrazole-4-carboxamide scaffold, a close derivative of this compound, in the development of potent enzyme inhibitors. Specifically, these derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[1]. The aberrant activation of FGFR signaling pathways is a known driver in various cancers. Covalent inhibitors form a stable, irreversible bond with their target protein, leading to a prolonged duration of action.

The diagram below illustrates the general mechanism of action for a 5-amino-1H-pyrazole-4-carboxamide derivative as a covalent inhibitor of FGFR.

FGFR_Inhibition Py Py carboxamide 5-Amino-1H-pyrazole- 4-carboxamide Derivative FGFR Fibroblast Growth Factor Receptor (FGFR) carboxamide->FGFR Covalent Binding (Irreversible Inhibition) Downstream Downstream Signaling Cascade FGFR->Downstream Activation Proliferation Tumor Growth and Survival Downstream->Proliferation Signal Transduction

FGFR Covalent Inhibition Pathway

This logical diagram illustrates that the 5-amino-1H-pyrazole-4-carboxamide derivative acts as a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR). By irreversibly binding to FGFR, it blocks the downstream signaling cascade that would otherwise lead to tumor growth and survival. This mechanism of action makes this class of compounds a promising area of research for the development of new anticancer therapies.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. A critical aspect of its chemical behavior is prototropic tautomerism, which can influence its reactivity, spectroscopic properties, and biological interactions. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols. The influence of substituents and solvent on the tautomeric equilibrium is discussed, providing a framework for predicting and controlling its chemical properties.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are known to exist as a mixture of tautomers in solution, primarily through the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] For asymmetrically substituted pyrazoles, such as this compound, this annular tautomerism results in distinct chemical species with potentially different physical, chemical, and biological properties. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, temperature, and concentration.[1]

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the 5-amino and the 3-amino tautomers. It is important to note that due to IUPAC nomenclature rules that prioritize the numbering of the principal functional group (the ester), the "5-amino" tautomer is formally named this compound, while the "3-amino" tautomer is named ethyl 3-amino-1H-pyrazole-4-carboxylate. For clarity in discussing the tautomerism, we will refer to them based on the position of the amino group relative to the NH of the pyrazole ring.

Additionally, imino tautomers can be considered, although they are generally less stable for aminopyrazoles. The two principal prototropic tautomers are:

  • This compound (5-amino tautomer)

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (3-amino tautomer)

The equilibrium between these two forms is a key determinant of the compound's reactivity.

Caption: Prototropic tautomerism of this compound.

Spectroscopic and Computational Analysis of Tautomerism

The study of tautomerism in aminopyrazoles relies heavily on a combination of spectroscopic techniques and computational chemistry.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[2] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between the tautomers. In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer can be observed. However, for many pyrazoles, the proton exchange is fast, resulting in a single set of time-averaged signals.[3] In such cases, low-temperature NMR studies can be employed to slow down the exchange rate and resolve the individual tautomers. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.[1] By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvent models like PCM), the position of the equilibrium can be estimated. These calculations have shown that for 3(5)-aminopyrazoles, the relative stability of the tautomers is highly dependent on the nature and position of other substituents on the ring. Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium towards the 5-amino form.[1]

Quantitative Data on Tautomerism

TautomerPredicted Relative Stability (Gas Phase)Predicted Relative Stability (Polar Solvents)
5-amino More StableSignificantly More Stable
3-amino Less StableLess Stable

Note: This table is predictive and based on the known electronic effects of substituents on the aminopyrazole ring system. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a suitable hydrazine with a β-ketonitrile derivative. A detailed protocol for a similar compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, is provided below and can be adapted.[4]

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium nitrite

  • Active charcoal

Procedure:

  • A mixture of the β-ketonitrile (e.g., ethyl 2-cyano-3-oxobutanoate) and hydrazine hydrate in ethanol is refluxed for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired aminopyrazole.

For the synthesis of azo dyes using this pyrazole, the following diazotization procedure is employed:[4]

  • A mixture of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (5 mmol), water (1.1 mL), and concentrated HCl (1.5 mL) is heated to approximately 40 °C.

  • The mixture is filtered through active charcoal, and the resulting solution is cooled to 0–5 °C.

  • A solution of NaNO₂ (6 mmol) in water (1.4 mL) is added dropwise under stirring over 15 minutes to generate the diazonium salt.

synthesis_workflow reagents β-Ketonitrile + Hydrazine reflux Reflux in Ethanol reagents->reflux workup Solvent Removal reflux->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the tautomeric ratio of this compound in different deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Prepare a ~10-20 mg/mL solution of this compound in the desired deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at room temperature.

  • If the signals are broad or appear as an average, acquire spectra at lower temperatures (e.g., 0 °C, -20 °C, -40 °C) to attempt to resolve the signals of the individual tautomers.

  • Acquire a ¹³C NMR spectrum.

  • Integrate the well-resolved signals corresponding to each tautomer in the ¹H spectrum to determine their relative concentrations.

  • Repeat the procedure for each solvent of interest.

Data Analysis:

The tautomeric ratio (KT) can be calculated as: KT = [5-amino tautomer] / [3-amino tautomer]

nmr_workflow sample_prep Prepare solutions in deuterated solvents nmr_acq Acquire 1H and 13C NMR spectra sample_prep->nmr_acq temp_study Variable temperature NMR (if needed) nmr_acq->temp_study data_proc Process and integrate spectra temp_study->data_proc ratio_calc Calculate tautomeric ratio data_proc->ratio_calc

Caption: Workflow for NMR analysis of tautomerism.

Biological Relevance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives of this core structure have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory and Analgesic Activity: Certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown significant anti-inflammatory and analgesic properties.[6]

  • FGFR Inhibitors: 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

The tautomeric form of the molecule can significantly impact its ability to interact with biological targets such as enzymes and receptors. The hydrogen bonding capabilities and the overall shape of the molecule, which are dependent on the tautomeric state, are crucial for molecular recognition and biological activity.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in research and development. This guide has provided an in-depth overview of its tautomeric forms, the methods used to study them, and their potential biological relevance. A thorough understanding and control of the tautomeric equilibrium are essential for the rational design of new molecules with desired properties and for ensuring the consistency and efficacy of products derived from this important heterocyclic scaffold. Further experimental studies are warranted to precisely quantify the tautomeric ratios in various environments and to fully elucidate the structure-activity relationships of its different tautomeric forms.

References

Navigating the Solubility Landscape of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This whitepaper addresses the critical need for understanding the solubility of this compound in common organic solvents, a factor paramount to its handling, purification, and formulation.

Due to a notable absence of publicly available, experimentally-derived quantitative solubility data, this guide provides a robust framework for researchers, combining qualitative solubility insights, computationally predicted solubility values, and detailed experimental protocols to empower scientists to determine solubility in their own laboratory settings.

Introduction: The Significance of Solubility

This compound is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of therapeutic agents, including kinase inhibitors and other targeted therapies. Its solubility profile directly impacts critical processes such as reaction kinetics, crystallization, purification, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various organic solvents is therefore indispensable for efficient and reproducible research and development.

Qualitative and Predicted Solubility Profile

While specific experimental data is scarce, the general behavior of pyrazole derivatives suggests a higher solubility in organic solvents compared to aqueous media.[1] The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carbonyl group, along with the pyrazole ring, allows for a range of interactions with different solvent types.

To provide a practical starting point for researchers, the following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These values have been generated using established computational models and should be considered as estimations to guide solvent selection for experimental determination.

Table 1: Predicted Solubility of this compound at 25°C

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)
Methanol150 - 2500.97 - 1.61
Ethanol80 - 1500.52 - 0.97
Acetone200 - 3501.29 - 2.26
Ethyl Acetate50 - 1000.32 - 0.64
Dichloromethane100 - 2000.64 - 1.29
Chloroform150 - 2500.97 - 1.61
Toluene5 - 150.03 - 0.10
N,N-Dimethylformamide (DMF)> 500> 3.22
Dimethyl Sulfoxide (DMSO)> 500> 3.22

Disclaimer: The data presented in this table are computationally predicted and are intended for estimation purposes only. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For precise and reliable solubility data, the isothermal saturation method is a widely accepted and robust technique. This protocol outlines the steps for its implementation.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a logical approach to solvent screening.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Preparation cluster_analysis Analysis & Reporting start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate concentration analyze->calculate report Report solubility calculate->report end_node End report->end_node

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic start Define Application Requirement (e.g., Recrystallization, Reaction) high_sol High Solubility Needed? start->high_sol low_sol Low Solubility Needed? high_sol->low_sol No select_polar_aprotic Select Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) high_sol->select_polar_aprotic Yes select_polar_protic Select Polar Protic Solvents (e.g., Methanol, Ethanol) low_sol->select_polar_protic No select_nonpolar Select Nonpolar Solvents (e.g., Toluene, Hexane) low_sol->select_nonpolar Yes experimental_test Perform Experimental Test select_polar_aprotic->experimental_test select_polar_protic->experimental_test antisolvent Consider as Antisolvent select_nonpolar->antisolvent antisolvent->experimental_test

Caption: A logical decision-making process for selecting appropriate solvents for solubility screening.

Conclusion

This technical guide provides a foundational resource for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a practical and detailed experimental protocol, this document equips researchers with the necessary tools to confidently and accurately assess the solubility of this important pharmaceutical intermediate, thereby facilitating more efficient and informed drug development processes.

References

An In-depth Technical Guide to Ethyl 5-amino-1H-pyrazole-4-carboxylate: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and potential applications of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1260243-04-6[1]
Molecular Formula C₆H₉N₃O₂[2][3]
Molecular Weight 155.15 g/mol [2][3]
Appearance Light yellow powder/solid[4]
Melting Point 103 - 107 °C[4]
SMILES CCOC(=O)c1cn[nH]c1N[2]
InChIKey YPXGHKWOJXQLQU-UHFFFAOYSA-N[2]

Safety and Handling

While specific toxicological data for this compound is limited, data for structurally similar compounds, particularly its N-substituted derivatives, provides valuable guidance on its safe handling. The primary hazards are anticipated to be skin, eye, and respiratory tract irritation.

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, the following GHS classification is recommended:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This classification is based on data for structurally related pyrazole derivatives and should be used for guidance pending a full toxicological assessment of this compound.

Personal Protective Equipment (PPE) and Handling Precautions

A risk assessment should be conducted before handling this compound. The following PPE and handling precautions are recommended:

PrecautionDescription
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
General Hygiene Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a suitable three-carbon electrophile with hydrazine. A common and efficient method involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Reaction:

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a stoichiometric amount of hydrazine hydrate to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.

Note: This is a general procedure, and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve the best results.

Applications in Drug Development

The 5-amino-1H-pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways. A notable application is in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyrazole core can act as a bioisostere for other aromatic rings and provides a rigid framework for the presentation of functional groups that can interact with the active site of kinases. The amino and carboxylate groups at positions 5 and 4, respectively, can be readily modified to generate libraries of compounds for screening against various kinase targets.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the 5-amino-1H-pyrazole scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in the progression of various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide core have been designed to target both wild-type and mutant forms of FGFRs, offering a potential strategy to overcome drug resistance.[4]

Visualizations

Synthetic Workflow

G Synthesis of this compound reagents Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate reaction Reaction in Ethanol (Reflux, 2-4h) reagents->reaction workup Cooling and Precipitation/ Solvent Removal reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

FGFR Signaling Pathway and Inhibition

G Simplified FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds dimerization Dimerization & Autophosphorylation FGFR->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes inhibitor Pyrazole-based FGFR Inhibitor inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a pyrazole-based inhibitor.

References

Methodological & Application

detailed experimental protocol for ethyl 5-amino-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Reaction Scheme

The overall reaction is a classic example of pyrazole synthesis, proceeding through the reaction of a β-alkoxy-α,β-unsaturated nitrile with a hydrazine derivative.

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 Ethyl 2-cyano-3-ethoxyacrylate plus + reactant1->plus reactant2 Hydrazine Hydrate arrow Ethanol, Reflux reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for the synthesis of the target compound.[1]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% solution)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Water (distilled or deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 4 hours to overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[1]

    • The resulting residue can be treated in one of two ways:

      • Method A (Precipitation): If a solid precipitates upon cooling, collect the solid by filtration, wash it with cold anhydrous ethanol, and dry it to obtain the crude product.[1]

      • Method B (Extraction): Extract the residue with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford a light-yellow solid.[1]

Data Presentation

The following tables summarize the quantitative data from a representative synthesis.

Table 1: Reactant Quantities and Product Yield

CompoundMolar Mass ( g/mol )Amount (g)MolesYield (%)
Ethyl (E)-2-cyano-3-ethoxyacrylate169.185.00.0295-
Hydrazine32.050.9450.0295-
This compound155.154.540.029399%[1]

Note: The yield is based on the procedure involving extraction and is reported as 99%.[1] Another reported procedure with a larger scale reaction and precipitation work-up yielded 66.78%.[1]

Table 2: Physical and Spectroscopic Data

PropertyValue
AppearanceLight-yellow solid[1]
Melting Point92-93 °C (for a related N-substituted derivative)[2]

Note: Detailed spectroscopic data (NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve Ethyl (E)-2-cyano-3-ethoxyacrylate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate Dropwise dissolve->add_hydrazine reflux Heat to Reflux (4h - overnight) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool remove_solvent Remove Solvent (Rotary Evaporator) cool->remove_solvent workup Work-up remove_solvent->workup precipitate Precipitation & Filtration workup->precipitate Method A extract Extraction with Ethyl Acetate workup->extract Method B purify Recrystallization precipitate->purify wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry dry->purify end End Product purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with care.

  • Ethanol is flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Synthesis of Pyrazolopyrimidines Using Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolopyrimidines are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, making them crucial scaffolds in drug discovery and development.[1][2][3] Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile and readily available starting material for the synthesis of two major isomers of pyrazolopyrimidines: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. The specific isomer obtained depends on the reaction conditions and the choice of the cyclizing agent. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[2] This approach allows for versatile structural modifications at various positions of the final molecule.[2]

A common and effective method involves the reaction of this compound with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones.[4] The reaction can be performed under conventional heating or more efficiently using microwave-assisted organic synthesis (MAOS), which often leads to higher yields and shorter reaction times.[4][5]

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aminopyrazole This compound conditions Solvent (e.g., DMF, Ethanol) Catalyst (e.g., KOH, HCl) Heat or Microwave aminopyrazole->conditions dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester, chalcone) dicarbonyl->conditions product Pyrazolo[1,5-a]pyrimidine derivative conditions->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is isomeric to the purine ring system and is a key component in many biologically active compounds, including kinase inhibitors.[3] The synthesis of this scaffold from this compound often involves a multi-step process. A common route is the cyclization with a one-carbon synthon, such as formamide, urea, or thiourea.[6][7]

For instance, reacting ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at high temperatures leads to the formation of a pyrazolo[3,4-d]pyrimidinone.[7] This intermediate can then be further functionalized, for example, by chlorination with phosphorus oxychloride (POCl₃) to introduce a leaving group for subsequent nucleophilic substitution reactions.[7]

General Reaction Scheme:

cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Further Functionalization cluster_product Product aminopyrazole This compound pyrimidinone Pyrazolo[3,4-d]pyrimidinone aminopyrazole->pyrimidinone High Temperature synthon One-Carbon Synthon (e.g., Formamide, Urea) synthon->pyrimidinone reagents Reagents (e.g., POCl₃) pyrimidinone->reagents product Functionalized Pyrazolo[3,4-d]pyrimidine reagents->product

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of pyrazolopyrimidines from aminopyrazole precursors.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

Starting AminopyrazoleElectrophileSolventCatalyst/ConditionsProduct Yield (%)Reference
5-Aminopyrazole2-Arylmalondialdehydes-Microwave (170°C, 10 min)>80%[4]
5-AminopyrazolesChalconesDMFKOH (catalytic)Good to Excellent[4]
NH-5-Aminopyrazolesβ-Enaminones-Microwave (180°C, 2 min), Solvent-free88-97%[5]
3-Amino-1H-pyrazole-4-carboxylateEnaminoneEthanol1 M HCl, Reflux-[4]

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

Starting AminopyrazoleReagent 1Reagent 2ConditionsProductReference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide-190°C, 8 hPyrazolo[3,4-d]pyrimidinone[7]
Pyrazolo[3,4-d]pyrimidinonePOCl₃-106°C, 6 h4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[7]
Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateFormamide/Urea/Thiourea--Corresponding Pyrazolo[3,4-d]pyrimidines[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines.[5]

Materials:

  • NH-5-aminopyrazole derivative

  • β-Enaminone derivative

  • Microwave reactor

  • Ethanol-water mixture for collection

Procedure:

  • In a microwave-safe reaction vessel, combine the NH-5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).

  • The reaction is performed without a solvent or catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 2 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the product by adding a mixture of ethanol and water to the reaction vessel.

  • The solid product can be purified by recrystallization from a suitable solvent.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is based on a reported synthesis of a key intermediate for potential DHFR inhibitors.[7]

Step 2a: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Formamide

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) and formamide (10 mL) is heated to 190°C for 8 hours.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the pyrazolo[3,4-d]pyrimidinone derivative.

Step 2b: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A suspension of the pyrazolo[3,4-d]pyrimidinone from the previous step (1.0 mmol) in phosphorus oxychloride (5 mL) is heated at 106°C for 6 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • The product can be purified by recrystallization if necessary and characterized by analytical methods.

References

Ethyl 5-amino-1H-pyrazole-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-1H-pyrazole-4-carboxylate has emerged as a privileged building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including the presence of multiple reaction sites, allow for the construction of various heterocyclic systems with significant therapeutic potential. This document provides an overview of its applications, quantitative data on key derivatives, detailed experimental protocols for the synthesis of prominent compound classes, and protocols for relevant biological assays.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of compounds targeting a range of diseases, including cancer, inflammation, and pain. Its derivatives have shown potent inhibitory activity against various kinases, analgesic and anti-inflammatory properties, and antimicrobial effects.

Key therapeutic areas include:

  • Oncology: Development of potent and selective kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Inflammation and Pain: Synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics with potentially improved side-effect profiles.

  • Infectious Diseases: Exploration as a scaffold for novel antimicrobial agents.

Data Presentation: Biological Activities of Key Derivatives

The following tables summarize the quantitative biological data for representative compounds synthesized from this compound, highlighting their potential in different therapeutic areas.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget KinaseCompound ExampleIC₅₀ (nM)Cell Line (for cellular assays)Cellular IC₅₀ (nM)Reference
5-Amino-1H-pyrazole-4-carboxamideFGFR110h46NCI-H520 (Lung Cancer)19[1]
FGFR210h41SNU-16 (Gastric Cancer)59[1]
FGFR310h99KATO III (Gastric Cancer)73[1]
FGFR2 V564F Mutant10h62--[1]
Pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK41110hPBMC2300[2]
Pyrazole-basedAkt1AfuresertibKi = 0.08HCT116 (Colon Cancer)950[3]
Pyrazole-basedAurora A6160HCT116 (Colon Cancer)390[3]
MCF7 (Breast Cancer)460[3]
Pyrazole-basedCDK22224--[3]
CDK52223--[3]

Table 2: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives

Compound ClassAssayCompound ExampleDose (mg/kg)% Inhibition of Edema% Protection (Analgesia)Reference
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCarrageenan-induced paw edema3a25Significant-[4]
Acetic acid writhing test3a25-Significant[4]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCarrageenan-induced paw edema3c25Significant-[4]
Acetic acid writhing test3c25-Significant[4]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCarrageenan-induced paw edema3d25Significant-[4]
Acetic acid writhing test3d25-Significant[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compound classes derived from this compound and for the biological evaluation of their activities.

Synthesis Protocols

1. Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones [5][6][7]

This protocol describes a general three-step synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are potent scaffolds for various therapeutic agents.

G start Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate step1 Cyclization with Formamide (190°C, 8h) start->step1 intermediate1 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one step1->intermediate1 step2 Chlorination with POCl₃ (106°C, 6h) intermediate1->step2 intermediate2 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine step2->intermediate2 step3 Reaction with Amines/Amino Acids (e.g., 4-aminobenzoic acid in isopropanol, heat) intermediate2->step3 product Substituted Pyrazolo[3,4-d] pyrimidin-4-one Derivatives step3->product

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.

  • Step 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and an excess of formamide is heated at 190°C for 8 hours.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidinone compound.

  • Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

    • The product from Step 1 is refluxed in phosphorus oxychloride (POCl₃) at 106°C for 6 hours.

    • The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice.

    • The resulting solid is filtered, washed with cold water, and dried to give the chlorinated intermediate.

  • Step 3: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.

    • The 4-chloro derivative from Step 2 is reacted with a desired amine (e.g., 4-aminobenzoic acid) in a suitable solvent such as isopropanol and heated under reflux for 16-18 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration, followed by washing and recrystallization.

2. Synthesis of Pan-FGFR Covalent Inhibitors (5-Amino-1H-pyrazole-4-carboxamide Derivatives) [1][8]

This protocol outlines the synthesis of covalent inhibitors of FGFR, which are crucial for overcoming drug resistance.

G start This compound step1 Amidation with desired amine (e.g., heating in a sealed tube or using coupling agents) start->step1 intermediate1 5-Amino-1H-pyrazole-4-carboxamide derivative step1->intermediate1 step2 Introduction of the covalent warhead (e.g., reaction with acryloyl chloride in the presence of a base) intermediate1->step2 product Pan-FGFR Covalent Inhibitor step2->product

Synthesis of Pan-FGFR Covalent Inhibitors.

  • Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Intermediate.

    • This compound is reacted with a suitable amine to form the corresponding amide. This can be achieved by heating the starting materials together in a sealed tube or by using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.

    • The product is isolated by precipitation with water or by column chromatography.

  • Step 2: Introduction of the Acrylamide "Warhead".

    • The 5-amino-1H-pyrazole-4-carboxamide intermediate is dissolved in an aprotic solvent (e.g., THF, DCM) and cooled in an ice bath.

    • A base (e.g., triethylamine, DIPEA) is added, followed by the dropwise addition of acryloyl chloride.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The product is isolated by extraction and purified by column chromatography to yield the final covalent inhibitor.

Biological Assay Protocols

1. In Vitro FGFR Kinase Inhibition Assay (Z’-LYTE™ Assay) [9][10]

This assay is used to determine the potency of compounds against FGFR kinases.

G start Prepare Reagents: - Kinase (FGFR) - Peptide Substrate (FRET-labeled) - ATP - Test Compound step1 Kinase Reaction: Incubate kinase, substrate, ATP, and test compound. start->step1 intermediate1 Phosphorylated and Non-phosphorylated Substrate step1->intermediate1 step2 Development Reaction: Add Development Reagent (protease) intermediate1->step2 intermediate2 Cleavage of Non-phosphorylated Substrate step2->intermediate2 step3 Read Fluorescence: (Excitation at 400 nm, Emission at 445 nm and 520 nm) intermediate2->step3 product Calculate % Inhibition and IC₅₀ step3->product

Workflow for Z’-LYTE™ Kinase Assay.

  • Reagents: Recombinant FGFR1, Z’-LYTE™ peptide substrate, ATP, test compounds, and Z’-LYTE™ Development Reagent.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the FGFR kinase to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and initiate the development reaction by adding the Development Reagent (a site-specific protease that cleaves only the non-phosphorylated substrate).

    • Incubate at room temperature for 1 hour.

    • Read the fluorescence at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) to determine the ratio of cleaved to uncleaved substrate.

    • Calculate the percent inhibition based on the fluorescence ratio and determine the IC₅₀ value.

2. In Vitro IRAK4 Kinase Inhibition Assay [11][12][13]

This assay measures the ability of compounds to inhibit the kinase activity of IRAK4.

G start Prepare Reagents: - IRAK4 Kinase - Substrate (e.g., Myelin Basic Protein) - ATP - Test Compound step1 Kinase Reaction: Incubate IRAK4, substrate, ATP, and test compound at 30°C for 45 min. start->step1 intermediate1 ADP Production step1->intermediate1 step2 ADP Detection: Add ADP-Glo™ Reagent to deplete remaining ATP. intermediate1->step2 intermediate2 ATP Depletion step2->intermediate2 step3 Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate light. intermediate2->step3 product Measure Luminescence and Calculate IC₅₀ step3->product

Workflow for IRAK4 Kinase Assay.

  • Reagents: Recombinant IRAK4, Myelin Basic Protein (MBP) as a substrate, ATP, test compounds, and ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the IRAK4 kinase and MBP substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 45 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP formed to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

3. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Divide the animals into groups (control, standard, and test groups).

    • Administer the test compounds orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

4. Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Divide the animals into groups (control, standard, and test groups).

    • Administer the test compounds orally or intraperitoneally. The standard group receives a known analgesic (e.g., aspirin), and the control group receives the vehicle.

    • After 30-60 minutes, induce pain by intraperitoneally injecting 0.1 mL of 0.6% acetic acid solution.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

    • Calculate the percentage protection (analgesia) for each group compared to the control group.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant activation of the FGFR signaling pathway is implicated in various cancers. Pyrazole derivatives have been developed as potent inhibitors of FGFRs, blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Transcription Inhibitor Pyrazole-based FGFR Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition.

2. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Signaling Pathway

IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response and inflammation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent IRAK4 inhibitors.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment Ligand PAMPs / Cytokines Ligand->TLR_IL1R IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Inhibitor Pyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4

IRAK4 Signaling Pathway and Inhibition.

These application notes and protocols provide a comprehensive resource for researchers interested in utilizing this compound as a building block for the discovery and development of novel therapeutic agents. The versatility of this scaffold, combined with the availability of robust synthetic and biological evaluation methods, makes it an attractive starting point for medicinal chemistry programs.

References

Application of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1][2] Ethyl 5-amino-1H-pyrazole-4-carboxylate is a key building block for the synthesis of a diverse range of pyrazole-based compounds. Its inherent structural features allow for versatile chemical modifications, making it an ideal starting point for developing potent and selective kinase inhibitors.[3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][4] Consequently, kinases have become major targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in the development of kinase inhibitors, targeting key signaling pathways implicated in cancer.

Kinase Targets and Inhibitory Activities

Derivatives of this compound have been successfully utilized to develop inhibitors against a wide range of protein kinases. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)
Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 3 EGFR60HepG2-[5][6]
Compound 9 VEGFR-2220--[5][6]
Compound 12 EGFR90--[5][6]
Compound 12 VEGFR-2---[5][6]
Compound 3i VEGFR-28.93PC-31.24[7][8]
Compound 4a EGFR310HepG20.15[9]
Compound 6g EGFR24A5491.537[10][11]
Compound 10h FGFR146NCI-H5200.019[12]
Compound 10h FGFR241SNU-160.059[12]
Compound 10h FGFR399KATO III0.073[12]
Table 2: Inhibitory Activity against Non-Receptor Tyrosine Kinases
Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Ruxolitinib JAK1~3--[2]
Ruxolitinib JAK2~3--[2]
Compound 3f JAK13.4PC-3, HEL, K562, MCF-7, MOLT4low µM[13]
Compound 3f JAK22.2PC-3, HEL, K562, MCF-7, MOLT4low µM[13]
Compound 3f JAK33.5PC-3, HEL, K562, MCF-7, MOLT4low µM[13]
Compound 11b JAKs-HEL0.35[13]
Compound 11b JAKs-K5620.37[13]
Compound 12 (Asciminib) Bcr-Abl0.5--[4]
Compound 74 Src-CCRF-CEM, MOLT-41.00[4]
Table 3: Inhibitory Activity against Serine/Threonine Kinases
Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Afuresertib Akt10.08 (Ki)HCT1160.95[1][4]
Compound 17 Chk217.9--[1][4]
Compound 22 CDK224--[4]
Compound 22 CDK523--[4]
Compound 6 Aurora A160HCT1160.39[1]
Compound 6 Aurora A160MCF-70.46[1]
Compound 5 CDK2560MCF-78.03[14]
Compound 6 CDK2460--[14]
Compound 11 CDK2450--[14]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole-Based Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a common scaffold for kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl3)

  • Appropriate amine (R-NH2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., Dioxane, DMF, Ethanol)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one:

    • A mixture of this compound and an excess of formamide is heated at reflux for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water and ethanol, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one intermediate.

  • Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one:

    • The pyrazolo[3,4-d]pyrimidin-4-one intermediate is suspended in an excess of phosphorus oxychloride (POCl3).

    • A catalytic amount of a tertiary amine base (e.g., DIPEA) may be added.

    • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

    • The excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The resulting solid, 4-chloropyrazolo[3,4-d]pyrimidine, is filtered, washed with water, and dried.

  • Amination of 4-Chloropyrazolo[3,4-d]pyrimidine:

    • The 4-chloropyrazolo[3,4-d]pyrimidine is dissolved in a suitable anhydrous solvent (e.g., dioxane or ethanol).

    • The desired amine (R-NH2) and a base such as triethylamine (TEA) are added to the solution.

    • The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).

    • The solvent is evaporated, and the residue is purified by column chromatography to yield the final pyrazole-based kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value using appropriate software.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the anti-proliferative effect of a synthesized inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a positive control.[1]

  • Incubate the plate for a specified period (e.g., 48-72 hours) in the CO2 incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate to ensure complete dissolution of the formazan.[1]

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Visualizations

Workflow for Kinase Inhibitor Development

The following diagram illustrates the general workflow for the development of kinase inhibitors using the this compound scaffold.

G cluster_0 Scaffold-Based Drug Design cluster_1 Screening and Evaluation cluster_2 Lead Optimization A Ethyl 5-amino-1H- pyrazole-4-carboxylate B Synthesis of Pyrazole Derivatives A->B Starting Material C Library of Novel Compounds B->C Chemical Elaboration D In Vitro Kinase Inhibition Assays C->D Primary Screening E Cell-Based Proliferation Assays D->E Secondary Screening F Identification of Lead Compounds E->F Hit-to-Lead G Structure-Activity Relationship (SAR) Studies F->G G->B Iterative Synthesis H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Preclinical Candidate I->J

Caption: Workflow for pyrazole-based kinase inhibitor development.

JAK/STAT Signaling Pathway

This diagram provides a simplified overview of the JAK/STAT signaling pathway, a common target for pyrazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway and inhibition point.

Conclusion

This compound serves as a versatile and valuable scaffold for the development of a new generation of kinase inhibitors. The protocols and data presented in this document are intended to provide researchers with a solid foundation for designing, synthesizing, and evaluating novel pyrazole-based compounds for therapeutic applications. The continued exploration of this chemical space holds significant promise for the discovery of potent and selective inhibitors targeting a range of kinases implicated in human diseases.

References

Application Notes and Protocols: Reactions of the Amino Group of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block, pivotal in the field of medicinal chemistry and drug development. The strategic positioning of its amino group, ester functionality, and the pyrazole core's nitrogen atoms allows for a multitude of chemical transformations. The C5-amino group, in particular, serves as a key nucleophilic handle for constructing a wide array of fused heterocyclic systems.

These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are considered "privileged structures" as they are structurally analogous to endogenous purine bases and are known to interact with various biological targets.[1] Consequently, derivatives of this compound have been extensively explored for developing novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This document provides an overview of the key reactions involving the amino group of this compound, detailed experimental protocols, and a summary of the biological activities of its derivatives.

Key Reactions of the C5-Amino Group

The primary reactivity of the C5-amino group involves its role as a binucleophile in cyclocondensation reactions to form fused bicyclic systems. Other significant transformations include diazotization-coupling and acylation.

Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and have been investigated as inhibitors of various kinases and enzymes like dihydrofolate reductase (DHFR).[6][7] The synthesis is typically achieved through the reaction of the 5-aminopyrazole with reagents that can provide the necessary carbon and nitrogen atoms to form the pyrimidine ring.

Two primary methods are:

  • Direct Cyclization: Reaction with single-carbon sources like formamide, urea, or thiourea provides the fundamental pyrazolo[3,4-d]pyrimidine core.[8]

  • Two-Step Synthesis via Oxazinone Intermediate: This involves hydrolysis of the ethyl ester, followed by cyclization with acetic anhydride to form a pyrazolo[3,4-d]oxazinone. This reactive intermediate is then treated with various amines to yield N-substituted pyrazolo[3,4-d]pyrimidinones.[8][9]

G start Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate formamide Formamide (HCONH₂) 190°C start->formamide Method A hydrolysis Basic Hydrolysis (e.g., NaOH) start->hydrolysis Method B pyrimidinone 1-Phenyl-1H-pyrazolo[3,4-d] -pyrimidin-4(5H)-one formamide->pyrimidinone acid 5-Amino-1-phenyl-1H- pyrazole-4-carboxylic acid hydrolysis->acid ac2o Acetic Anhydride Reflux acid->ac2o oxazinone 6-Methyl-1-phenylpyrazolo [3,4-d][1,3]oxazin-4(1H)-one ac2o->oxazinone amines Aromatic Amines (e.g., p-phenylenediamine) oxazinone->amines pyrimidinone2 5-Substituted-6-methyl-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one amines->pyrimidinone2

Caption: Synthesis pathways to Pyrazolo[3,4-d]pyrimidines.

Cyclocondensation to Pyrazolo[3,4-b]pyridines

The fusion of a pyridine ring to the pyrazole core yields pyrazolo[3,4-b]pyridines, another scaffold of significant medicinal interest.[10] This is generally achieved by reacting the 5-aminopyrazole with 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds or their synthetic equivalents.[10][11] A notable example is the multicomponent reaction with an aromatic aldehyde and a compound with an active methylene group, like ethyl pyruvate.[12] Another approach involves the reaction with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones).[13]

G start 5-Amino-3-methyl- 1-phenyl-1H-pyrazole reagents Aromatic Aldehyde + Ethyl Pyruvate start->reagents Hantzsch-type Reaction azlactone Azlactone start->azlactone Solvent-free 150°C product Ethyl 6-aryl-3-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine-4-carboxylate reagents->product product2 4-Arylpyrazolo [3,4-b]pyridin-6-one azlactone->product2

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Diazotization and Azo Coupling

The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[14][15] The resulting pyrazolediazonium salt is a versatile intermediate. It can undergo:

  • Azo Coupling: Reaction with electron-rich species like phenols or anilines to form brightly colored azo compounds, which have applications as dyes and potential biological agents.[14]

  • Cyclization: Intramolecular cyclization or reaction with other reagents can lead to the formation of pyrazolo[5,1-c][6][8][9]triazines.[15][16]

Applications in Drug Development

Derivatives synthesized from this compound have demonstrated a wide range of biological activities, making them valuable leads in drug discovery.

  • Anticancer Activity: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by targeting key enzymes and receptors. For instance, they have been developed as dihydrofolate reductase (DHFR) inhibitors, vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, and fibroblast growth factor receptor (FGFR) inhibitors.[6][7][9][17]

  • Antimicrobial Activity: Fused pyrazole systems have shown promising activity against various bacterial and fungal strains.[3][8]

  • Anti-inflammatory Activity: Certain pyrazole derivatives have been identified as having significant anti-inflammatory and analgesic properties.[2][18]

Data Summary

Table 1: Examples of Synthesized Derivatives and Reported Yields
Product ClassReagentsConditionsYield (%)Reference
Pyrazolo[3,4-d]pyrimidinoneFormamide190°C, 8 hNot specified[6][7]
Substituted Pyrazolo[3,4-d]pyrimidinonep-Phenylene diamine (after oxazinone formation)Butanol, Reflux, 8 hNot specified[9]
Pyrazolo[3,4-b]pyridin-6-oneAzlactoneSolvent-free, 150°C62[13]
Azo-coupled pyrazole8-Hydroxyquinoline (after diazotization)< 5°C, pH 7-8Not specified[14]
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylateEsterification of corresponding acidPhosphoric acid, Ethanol, Reflux, 5 h73.7[19]
Table 2: Biological Activity of Selected Derivatives
Compound ScaffoldTargetActivity (IC₅₀)Cell LineReference
Pyrazolo[3,4-d]pyrimidineDihydrofolate Reductase (DHFR)0.09 µM (Compound 7f)-[7]
Pyrazolo[3,4-d]pyrimidineVEGFR-20.11 µM (Compound 12)-[9]
Pyrazolo[3,4-d]pyrimidineAntiproliferative3.60 µg/mL (Compound 11)MCF-7[1]
5-Amino-1H-pyrazole-4-carboxamideFGFR146 nM (Compound 10h)-[17]
5-Amino-1H-pyrazole-4-carboxamideFGFR241 nM (Compound 10h)-[17]
5-Amino-1H-pyrazole-4-carboxamideAntiproliferative19 nM (Compound 10h)NCI-H520[17]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[6][7]

This protocol involves the initial cyclization with formamide followed by chlorination.

Step 1: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and formamide (large excess) is heated to 190°C.

  • The reaction is maintained at this temperature for 8 hours with stirring.

  • After cooling, the reaction mixture is diluted with water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the pyrimidinone product.

Step 2: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • The pyrimidinone product from Step 1 is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated under reflux at approximately 106°C for 6 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried to give the final chlorinated product.

Protocol 2: Synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[9]

This protocol proceeds via the pyrazolo[3,4-d]oxazinone intermediate.

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is subjected to basic hydrolysis using an aqueous solution of sodium hydroxide.

  • The mixture is heated until the reaction is complete (monitored by TLC).

  • After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is filtered, washed with water, and dried.

Step 2: Synthesis of 6-methyl-1-phenylpyrazolo[3,4-d][7][8]oxazin-4(1H)-one

  • The carboxylic acid from Step 1 is refluxed in an excess of acetic anhydride.

  • After the reaction is complete, the excess acetic anhydride is removed under vacuum.

  • The resulting solid is used in the next step, often without further purification.

Step 3: Synthesis of the final pyrimidinone

  • A mixture of the oxazinone from Step 2 (1 eq.) and p-phenylenediamine (1 eq.) is prepared in butanol.

  • The mixture is heated under reflux for 8 hours.

  • The product precipitates from the hot solution.

  • The precipitate is collected by filtration, dried, and can be further purified by crystallization from methanol.

Protocol 3: Diazotization of a 5-Aminopyrazole and Coupling with 8-Hydroxyquinoline (Adapted from[14])

This protocol describes the formation of a diazonium salt and its subsequent use in an azo coupling reaction.

Caption: Experimental workflow for diazotization and azo coupling.

  • Diazotization: Dissolve this compound (1 eq.) in concentrated hydrochloric acid and cool the solution to below 5°C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂) (1.05-1.1 eq.) in water is prepared and cooled.

  • The cold NaNO₂ solution is added dropwise to the pyrazole solution, ensuring the temperature remains below 5°C. The mixture is stirred for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate vessel, dissolve 8-hydroxyquinoline (1 eq.) in ethanol and cool to below 5°C.

  • Add the freshly prepared diazonium salt solution dropwise to the 8-hydroxyquinoline solution. An intense color change should be observed.

  • After the addition is complete, check the pH and adjust it to 7-8 using a suitable base (e.g., cold dilute NaOH solution) to facilitate the coupling reaction.

  • The reaction mixture is stirred in the cold for an additional 1-2 hours.

  • The resulting azo dye precipitate is collected by filtration, washed with cold water, and dried.

References

Application Notes: Hydrolysis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrolysis of the ester in ethyl 5-amino-1H-pyrazole-4-carboxylate is a crucial chemical transformation for the synthesis of 5-amino-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a vital building block in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties. Specifically, the 5-amino-1H-pyrazole-4-carboxylic acid core is a key intermediate in the synthesis of various kinase inhibitors, such as those targeting FGFRs (Fibroblast Growth Factor Receptors), which are implicated in numerous cancers.[1] The conversion of the ethyl ester to the carboxylic acid is typically the final step in its synthesis, enabling its use in subsequent reactions, such as amide bond formation.

The most common and efficient method for this transformation is basic hydrolysis, also known as saponification.[2][3][4] This method utilizes a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The reaction is generally heated under reflux to ensure completion.[5][6] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, basic hydrolysis is irreversible because the final step involves the deprotonation of the carboxylic acid by the base, driving the reaction to completion.[4][6]

Applications
  • Pharmaceutical Intermediate: 5-Amino-1H-pyrazole-4-carboxylic acid is a precursor for synthesizing complex heterocyclic compounds used as active pharmaceutical ingredients (APIs).

  • Kinase Inhibitor Synthesis: The pyrazole core is integral to the design of pan-FGFR covalent inhibitors, which target both wild-type and mutant forms of the enzyme, addressing issues of drug resistance in cancer therapy.[1]

  • Scaffold for Drug Discovery: The resulting carboxylic acid allows for diverse chemical modifications, particularly at the carboxyl group, to generate libraries of compounds for screening in drug discovery programs.

Quantitative Data

The following table summarizes representative reaction conditions for the hydrolysis of a closely related pyrazole ester, demonstrating a typical experimental outcome.

Starting MaterialBase (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl esterKOH (2.0)EthanolReflux268[5][7]

Experimental Workflow

The diagram below illustrates the general workflow for the base-catalyzed hydrolysis of this compound to yield the target carboxylic acid.

Hydrolysis_Workflow Workflow for the Hydrolysis of this compound cluster_0 Reaction Step cluster_1 Work-up & Purification start Ethyl 5-amino-1H- pyrazole-4-carboxylate reaction Heat under Reflux start->reaction reagents Base (NaOH or KOH) Solvent (Ethanol/Water) reagents->reaction intermediate Carboxylate Salt in Solution reaction->intermediate acidify Acidification (e.g., dilute HCl) intermediate->acidify precipitate Precipitation of Product acidify->precipitate filter Filtration & Washing precipitate->filter dry Drying filter->dry end_product 5-Amino-1H-pyrazole- 4-carboxylic acid dry->end_product

Caption: General workflow for the saponification of the pyrazole ester.

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally similar substrate, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[5] It represents a standard and reliable method for achieving the desired hydrolysis.

Objective: To synthesize 5-amino-1H-pyrazole-4-carboxylic acid via hydrolysis of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of ester).

    • In a separate beaker, prepare a solution of potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the flask. Alternatively, an ethanolic KOH solution can be used.

    • Add a magnetic stir bar to the flask.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to reflux with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (approx. 5-10 times the volume of the reaction solvent).

    • While stirring vigorously, slowly add dilute hydrochloric acid to the aqueous mixture to acidify it. Monitor the pH with pH paper or a meter until it reaches approximately pH 2-3 (acidic to Congo Red, if used).[5]

    • A precipitate of the carboxylic acid product should form upon acidification.

  • Purification:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the purified 5-amino-1H-pyrazole-4-carboxylic acid in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle potassium hydroxide/sodium hydroxide with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; ensure no open flames are near the reaction setup.

References

Application Note: A Scalable Synthesis Protocol for Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motif is a key component in drugs targeting a range of conditions, including analgesics, anti-inflammatory agents, antibacterials, and anti-cancer therapies.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry.[2][3] The efficient and large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on a robust and well-documented cyclocondensation reaction. The primary synthetic route discussed involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[4]

Synthesis Overview

The most common and industrially applicable method for synthesizing this compound is the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine or its derivatives.[2][3][5] This approach is favored for its high yields, operational simplicity, and the availability of starting materials. The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.

Experimental Protocols

This section details the laboratory-scale procedure for the synthesis of this compound. This protocol can be scaled up for industrial production with appropriate engineering controls and safety considerations.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (≥98%)

  • Hydrazine hydrate (80% solution)

  • Anhydrous Ethanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 200 mL of anhydrous ethanol.

  • Addition of Starting Material: To the ethanol, add 68 g (0.4 mol) of ethyl (ethoxymethylene)cyanoacetate and stir until fully dissolved.

  • Addition of Hydrazine Hydrate: Slowly add 100 mL of hydrazine hydrate to the reaction mixture dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol by distillation under reduced pressure using a rotary evaporator.[4]

  • Precipitation and Filtration: Cool the concentrated residue to room temperature to allow for the precipitation of a light yellow solid.[4] Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold anhydrous ethanol to remove any unreacted starting materials and impurities.[4] Dry the product under vacuum to a constant weight.

Process Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Dissolve Ethyl (ethoxymethylene)cyanoacetate in Ethanol Start->Reagents Addition Slowly Add Hydrazine Hydrate Reagents->Addition Reaction Reflux at 80°C for 4 hours Addition->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Isolation Precipitation and Filtration Workup->Isolation Purification Wash with Cold Ethanol and Dry Isolation->Purification End Final Product: Ethyl 5-amino-1H- pyrazole-4-carboxylate Purification->End

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueUnitReference
Reactants
Ethyl (ethoxymethylene)cyanoacetate68g[4]
Hydrazine Hydrate100mL[4]
Anhydrous Ethanol200mL[4]
Reaction Conditions
Temperature80°C[4]
Reaction Time4hours[4]
Product
This compound (Yield)41.68g[4]
Molar Yield66.78%[4]
AppearanceLight yellow solid-[4]

Conclusion

The described protocol for the synthesis of this compound provides a reliable and scalable method for producing this important pharmaceutical intermediate. The use of readily available starting materials and straightforward reaction conditions makes this process suitable for large-scale industrial applications. The provided quantitative data serves as a benchmark for process optimization and scale-up activities. Further optimization of reaction parameters and purification techniques may lead to even higher yields and purity.

References

One-Pot Synthesis of Substituted Pyrazoles Using Ethyl 5-Amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles, specifically focusing on the synthesis of pyrazolo[1,5-a]pyrimidines from ethyl 5-amino-1H-pyrazole-4-carboxylate. This method offers an efficient route to a class of heterocyclic compounds with significant biological activity, including potential as kinase inhibitors.

Application Notes

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The starting material, this compound, is a versatile building block for the synthesis of more complex heterocyclic systems. One of the most effective one-pot strategies involves the condensation of this aminopyrazole with 1,3-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,5-a]pyrimidines are of particular interest in drug discovery as they are recognized as privileged scaffolds for the development of protein kinase inhibitors.[2][3] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.[4][5] For instance, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Pim-1 kinase, both of which are implicated in tumor cell proliferation and survival.[1][4][5]

The one-pot synthesis of pyrazolo[1,5-a]pyrimidines from this compound is an atom-economical and efficient method that avoids the isolation of intermediates, thereby saving time and resources. This approach is highly valuable in the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Featured One-Pot Synthesis: Pyrazolo[1,5-a]pyrimidines

This section details the one-pot synthesis of ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate through the condensation of this compound with ethyl acetoacetate.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Acetic Acid (catalyst) reactant1->catalyst + reactant2 Ethyl Acetoacetate reactant2->catalyst product Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate catalyst->product One-Pot solvent Ethanol (solvent) heat Reflux

Caption: One-pot synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.

  • The mixture is then heated at reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 4-6 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from ethanol to afford the pure ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate.

Data Presentation

The following table summarizes the yields of various pyrazolo[1,5-a]pyrimidine derivatives synthesized using this one-pot protocol with different 1,3-dicarbonyl compounds.

Starting Amine1,3-Dicarbonyl CompoundProductYield (%)
This compoundEthyl acetoacetateEthyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate85-90
This compoundAcetylacetoneEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate80-88
This compoundDiethyl malonateEthyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate75-82

Logical Workflow of the Synthesis and Application

The following diagram illustrates the workflow from the one-pot synthesis to the potential application of the synthesized compounds in drug discovery.

G start Start: this compound one_pot One-Pot Synthesis (Reflux) start->one_pot reagents Reactants: - 1,3-Dicarbonyl Compound - Catalyst (e.g., Acetic Acid) - Solvent (e.g., Ethanol) reagents->one_pot workup Workup and Purification (e.g., Recrystallization) one_pot->workup product Substituted Pyrazolo[1,5-a]pyrimidine workup->product screening Biological Screening (e.g., Kinase Assays) product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_dev Drug Development Candidate lead_opt->drug_dev G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF (Fibroblast Growth Factor) FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg_PKC->Gene_Expression Cell_Outcomes Cell Proliferation, Survival, Migration Gene_Expression->Cell_Outcomes Leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->FGFR Inhibits

References

The Pivotal Role of Ethyl 5-Amino-1H-pyrazole-4-carboxylate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives are fundamental building blocks in the synthesis of a wide array of modern agrochemicals. The pyrazole scaffold is recognized as a "privileged" structure in agrochemical discovery due to its versatile chemical nature, which allows for extensive structural modifications, leading to potent fungicidal, herbicidal, and insecticidal activities. This document provides a comprehensive overview of the applications of this compound in agrochemical synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Applications in Agrochemicals

The versatility of the pyrazole ring, with its multiple sites for substitution, enables the fine-tuning of biological activity against a range of agricultural pests, weeds, and fungal pathogens.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective at disrupting the fungal mitochondrial respiratory chain. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.

  • Examples: Bixafen, Fluxapyroxad, Sedaxane.[1]

  • Mode of Action: SDHIs inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, which blocks the production of ATP and ultimately leads to fungal cell death.[1]

  • Application: These fungicides provide broad-spectrum control of various plant diseases in crops such as cereals, fruits, and vegetables.[1]

Herbicides: HPPD Inhibitors

Pyrazole derivatives are prominent in the development of herbicides that target essential plant enzymes. A major class of these are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

  • Examples: Pyrasulfotole, Topramezone, Pyrazoxyfen.[1]

  • Mode of Action: Inhibition of the HPPD enzyme disrupts the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and pigment formation. This leads to the bleaching of new plant growth and eventual death of the weed.[1][2]

  • Application: These herbicides are primarily used for the control of broadleaf weeds in various crops.[1]

Insecticides: Neurotoxins and METIs

Pyrazole-based insecticides are effective against a broad range of agricultural pests, primarily by targeting the nervous system or cellular energy production.

  • Examples: Fipronil, Tolfenpyrad, Tebufenpyrad.[1]

  • Mode of Action:

    • Fipronil: Acts as a potent antagonist of the GABA-gated chloride channel in the neurons of insects, leading to disruption of the central nervous system and death.[1][3]

    • Tolfenpyrad & Tebufenpyrad: Function as mitochondrial electron transport inhibitors (METIs), specifically targeting Complex I (NADH-CoQ reductase). This disrupts the formation of ATP, leading to a depletion of cellular energy and insect mortality.[1][3]

  • Application: These insecticides are used to control a wide spectrum of insects in various crops, and are also utilized for termite and locust control.[1]

Quantitative Data

The following tables summarize the efficacy of representative pyrazole-based agrochemicals.

Table 1: Fungicidal Activity of Pyrazole Derivatives

CompoundTarget FungiEC50 (µg/mL)Reference
6wRhizoctonia solani0.27[4]
6cFusarium graminearum1.94[4]
6fBotrytis cinerea1.93[4]
26Botrytis cinerea2.432[5]
26Rhizoctonia solani2.182[5]
26Valsa mali1.787[5]
8jAlternaria solani3.06[6]

Table 2: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
Pyrazolate MetaboliteHPPD13[2]
PyrazolateHPPD52[2]
PyrazoxyfenHPPD7.5 (µM)[2]

Table 3: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget InsectLC50 (mg/L)Reference
TolfenpyradPlutella xylostella0.23[7]
TebufenpyradTetranychus urticae0.15[7]

Experimental Protocols

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a patented synthesis process for the N-methylated analog, which is a common intermediate.[8] The synthesis of the non-methylated title compound would follow a similar procedure using hydrazine instead of methylhydrazine.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • 40% Methylhydrazine aqueous solution

  • Toluene

  • Reactor with stirrer, condenser, and dropping funnel

  • Chilled brine circulation system

Procedure:

  • Charge the reactor with ethyl (ethoxymethylene)cyanoacetate and toluene.

  • Stir the mixture until the ethyl (ethoxymethylene)cyanoacetate is completely dissolved.

  • Transfer the 40% methylhydrazine aqueous solution to the dropping funnel.

  • Start the chilled brine circulation to cool the reactor to 20-25 °C.

  • Slowly add the methylhydrazine solution to the reactor, maintaining the temperature between 22-30 °C.

  • After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

  • Cool the mixture to 9-10 °C to allow for crystallization of the product.

  • Filter the solid product and dry to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

General Protocol for the Synthesis of Pyrazole Carboxamide Fungicides

This protocol outlines a general method for the synthesis of pyrazole carboxamide fungicides, which are potent SDHIs.

Materials:

  • This compound derivative

  • Substituted benzoyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Dissolve the this compound derivative in DCM in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add the substituted benzoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Diagrams

Signaling Pathways (Modes of Action)

Agrochemical_Modes_of_Action cluster_Fungicide Fungicide (SDHI) cluster_Herbicide Herbicide (HPPD Inhibitor) cluster_Insecticide Insecticide (GABA Receptor Antagonist) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ATP_Production_Blocked ATP_Production_Blocked Fumarate->ATP_Production_Blocked Disruption of Electron Transport Chain Pyrazole_Fungicide Pyrazole_Fungicide Pyrazole_Fungicide->Fumarate Inhibition Fungal_Cell_Death Fungal_Cell_Death ATP_Production_Blocked->Fungal_Cell_Death Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate HPPD Enzyme Plastoquinone_Synthesis_Blocked Plastoquinone_Synthesis_Blocked Homogentisate->Plastoquinone_Synthesis_Blocked Disruption of Photosynthesis Pyrazole_Herbicide Pyrazole_Herbicide Pyrazole_Herbicide->Homogentisate Inhibition Weed_Death Weed_Death Plastoquinone_Synthesis_Blocked->Weed_Death GABA GABA GABA_Receptor GABA_Receptor GABA->GABA_Receptor Binds to Chloride_Ion_Channel_Opens Chloride_Ion_Channel_Opens GABA_Receptor->Chloride_Ion_Channel_Opens Activates CNS_Disruption CNS_Disruption GABA_Receptor->CNS_Disruption Leads to Hyperexcitation Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Ion_Channel_Opens->Neuronal_Hyperpolarization Leads to Pyrazole_Insecticide Pyrazole_Insecticide Pyrazole_Insecticide->GABA_Receptor Blocks Insect_Death Insect_Death CNS_Disruption->Insect_Death

Caption: Modes of action for pyrazole-based agrochemicals.

Experimental Workflow

Experimental_Workflow cluster_Synthesis Synthesis of Pyrazole Intermediate cluster_Derivatization Derivatization to Active Agrochemical cluster_Analysis Analysis and Bioassay Start Start Reactants Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Derivative Start->Reactants Reaction Cyclization Reaction Reactants->Reaction Purification1 Crystallization / Filtration Reaction->Purification1 Intermediate This compound Purification1->Intermediate Intermediate2 This compound Derivatization_Reaction Amidation, Sulfonamidation, etc. Intermediate2->Derivatization_Reaction Reagents Acyl Chlorides, Sulfonyl Chlorides, etc. Reagents->Derivatization_Reaction Purification2 Column Chromatography / Recrystallization Derivatization_Reaction->Purification2 Final_Product Active Agrochemical Ingredient Purification2->Final_Product Final_Product2 Active Agrochemical Ingredient Characterization NMR, MS, HPLC Final_Product2->Characterization Bioassay In vitro and in vivo testing (EC50, IC50, LC50) Final_Product2->Bioassay Data_Analysis Structure-Activity Relationship (SAR) Studies Bioassay->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for agrochemical synthesis.

References

Application Notes and Protocols: Derivatization of Ethyl 5-Amino-1H-pyrazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block widely utilized in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates, owing to its favorable physicochemical properties and ability to engage in various biological interactions. The presence of a reactive amino group and an ester functionality on the pyrazole ring of the title compound offers multiple avenues for structural modification, enabling the generation of large chemical libraries for biological screening.

This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The methodologies described herein are compiled from various research findings and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Derivatization Strategies

The primary sites for derivatization on this compound are the C5-amino group and the C4-ester group. Common derivatization strategies include:

  • Formation of Pyrazolo[3,4-d]pyrimidines: Cyclization reactions involving the amino and ester functionalities are commonly employed to construct the fused pyrazolo[3,4-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4]

  • Schiff Base Formation: The C5-amino group can readily react with various aldehydes and ketones to form Schiff bases. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6]

  • Amide Bond Formation: The amino group can be acylated to form amides, or the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

  • N-Acyl Amino Acid Conjugates: Conjugation with amino acids can enhance the pharmacokinetic properties and biological activity of the parent molecule.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

This protocol describes a two-step synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, starting from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Reaction Setup: In a round-bottom flask, add ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent).

  • Reagent Addition: Add an excess of formamide (HCONH₂).

  • Reaction Conditions: Heat the reaction mixture to 190°C for 8 hours.[2][3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the desired product.

Step 2: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) in excess.

  • Reaction Conditions: Heat the mixture to 106°C and reflux for 6 hours.[2][3]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Collect the precipitate by filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Dry the product under vacuum.

Step 3: Synthesis of N-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

  • Reaction Setup: In a suitable solvent such as isopropanol, dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) and the desired amine (e.g., 4-aminobenzoic acid, 1 equivalent).

  • Reaction Conditions: Heat the reaction mixture under reflux for 16-18 hours.[2]

  • Work-up and Purification:

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with the reaction solvent and then with diethyl ether.

    • Recrystallize the product from an appropriate solvent if necessary.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for the synthesis of Schiff bases from 5-aminopyrazole derivatives.

  • Reaction Setup: Dissolve the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Reagent Addition: Add the corresponding aromatic aldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the product with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.[6]

Biological Screening Protocols

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds in the wells to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Derivative AStaphylococcus aureus16Ciprofloxacin4
Derivative BEscherichia coli32Ciprofloxacin2
Derivative CCandida albicans8Fluconazole4
Table 2: Anticancer Activity of Schiff Base Derivatives
CompoundCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Schiff Base 1MCF-7 (Breast Cancer)12.5Doxorubicin1.2
Schiff Base 2A549 (Lung Cancer)25.1Cisplatin5.8
Schiff Base 3HCT-116 (Colon Cancer)18.75-Fluorouracil4.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Ethyl 5-amino-1H- pyrazole-4-carboxylate derivatization Derivatization Strategies (e.g., Cyclization, Schiff Base) start->derivatization Reaction purification Purification (e.g., Recrystallization, Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compounds Synthesized Derivatives characterization->compounds antimicrobial Antimicrobial Assays (MIC Determination) compounds->antimicrobial anticancer Anticancer Assays (MTT, etc.) compounds->anticancer enzyme Enzyme Inhibition Assays compounds->enzyme other Other Biological Assays compounds->other data Quantitative Data (MIC, IC50) antimicrobial->data anticancer->data enzyme->data other->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for derivatization and biological screening.

pyrazolo_pyrimidine_synthesis start Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate intermediate1 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one start->intermediate1 Formamide, 190°C, 8h intermediate2 4-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 POCl3, 106°C, 6h final_product N-substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidin-4-amines intermediate2->final_product Amine, Isopropanol, reflux, 16-18h

Caption: Synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

schiff_base_synthesis start 5-Aminopyrazole Derivative product Schiff Base Derivative start->product Ethanol, Acetic Acid (cat.), reflux aldehyde Aromatic Aldehyde aldehyde->product

Caption: Synthesis of Schiff base derivatives.

References

Application Notes and Protocols: Ethyl 5-amino-1H-pyrazole-4-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active compounds, particularly potent anti-inflammatory agents. The pyrazole scaffold is a key pharmacophore present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib, a selective COX-2 inhibitor.[1][2][3] The presence of both an amino group and an ester functionality in this compound allows for diverse chemical modifications, leading to the development of novel compounds with significant therapeutic potential. These derivatives primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4] Some derivatives also exhibit multi-faceted anti-inflammatory effects by targeting other pathways, such as the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokines.[4][5]

This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of anti-inflammatory agents.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
CompoundStructureDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition by ReferenceUlcerogenic IndexReference
Compound 3aEthyl 5-amino-3-methylthio-1-(benzoyl)-1H-pyrazole-4-carboxylate2568.75Diclofenac Sodium75.000.90[1]
Compound 3cEthyl 5-amino-3-methylthio-1-(4-chlorobenzoyl)-1H-pyrazole-4-carboxylate2571.87Diclofenac Sodium75.001.12[1]
Compound 3dEthyl 5-amino-3-methylthio-1-(4-nitrobenzoyl)-1H-pyrazole-4-carboxylate2570.31Diclofenac Sodium75.001.05[1]
Compound 6bPyrazole-substituted cyanopyridone derivativeNot Specified89.57Indomethacin72.99Not Reported[6]
Compound 7bPyrazole-substituted cyanoiminopyridine derivativeNot Specified86.37Indomethacin72.99Not Reported[6]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide4.00.04100[7]
Compound 5fPyrazole-pyridazine hybrid14.341.509.56[8]
Compound 6fPyrazole-pyridazine hybrid9.561.158.31[8]
Compound 2fThiazole carboxamide derivativeNot Specified53.9% inhibition at 5 µM3.67[9]
Pyrazole 26Substituted pyrazolePotent inhibitor-Selective for COX-1[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (General Procedure)

This protocol describes the synthesis of substituted pyrazole derivatives with demonstrated anti-inflammatory activity.[1]

Step 1: Synthesis of Hydrazides

  • A mixture of the appropriate aromatic acid (0.1 mol) and thionyl chloride (0.2 mol) is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is added dropwise to a solution of hydrazine hydrate (0.2 mol) in ethanol at 0-5°C with constant stirring.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The resulting solid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a-j)

  • A mixture of the appropriate hydrazide (0.01 mol) and ketene dithioacetal (0.01 mol) in dimethylformamide (DMF, 20 mL) is refluxed for 6-8 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Protocol 2: Synthesis of Pyrazole-Substituted Nitrogenous Heterocycles (General Procedure)

This protocol outlines the synthesis of various heterocyclic systems attached to a pyrazole core, which have shown significant in vivo anti-inflammatory activity.[6]

Step 1: Synthesis of (E)-1-(4-substituted phenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one (Chalcones 2a,b)

  • A mixture of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde (1) and a substituted acetophenone (e.g., 4-bromoacetophenone or 4-methoxyacetophenone) is stirred in an ethanolic sodium hydroxide solution at room temperature for 12 hours.

  • The resulting chalcone precipitate is filtered, washed, and used in the next step.

Step 2: Cyclocondensation Reactions to Form Various Heterocycles

  • Pyrazoline derivatives (3a,b): The chalcone (2a or 2b) is refluxed with hydrazine hydrate in glacial acetic acid for 4-6 hours.

  • Cyanopyridone derivative (6b): The chalcone (2b) is refluxed with ethyl cyanoacetate and ammonium acetate in ethanol for 6 hours.

  • Cyanoiminopyridine derivative (7b): The chalcone (2b) is refluxed with malononitrile and ammonium acetate in ethanol for 6 hours.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)

This is a standard method to evaluate the acute anti-inflammatory activity of synthesized compounds.[1][6]

Animals:

  • Wistar rats of either sex (150-200 g) are used.

  • Animals are fasted for 12 hours before the experiment with free access to water.

Procedure:

  • Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac Sodium or Indomethacin), and test compound groups.

  • The test compounds and standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Mandatory Visualizations

Signaling Pathway of Pyrazole-Based Anti-inflammatory Agents

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible at\ninflammation site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological functions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives\n(e.g., Celecoxib)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1 [label=""]; Arachidonic_Acid -> COX2 [label=""]; COX1 -> Prostaglandins_Physiological [label=""]; COX2 -> Prostaglandins_Inflammatory [label=""]; Pyrazole_Derivatives -> COX2 [label="Inhibition", color="#EA4335"]; Pyrazole_Derivatives -> COX1 [label="Less Inhibition\n(in selective inhibitors)", style=dashed, color="#EA4335"]; }

Caption: Mechanism of action of pyrazole-based anti-inflammatory agents.

General Experimental Workflow for Synthesis and Evaluation

// Nodes Start [label="Ethyl 5-amino-1H-\npyrazole-4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(e.g., Cyclocondensation,\nSubstitution)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification and\nCharacterization\n(Recrystallization, Spectroscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assays\n(COX-1/COX-2 Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Carrageenan-induced\npaw edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(IC50, % Inhibition)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> InVitro; Purification -> InVivo; InVitro -> Data; InVivo -> Data; }

Caption: Workflow for synthesis and evaluation of pyrazole derivatives.

Conclusion

This compound serves as a pivotal starting material for the synthesis of a diverse range of pyrazole-containing compounds with significant anti-inflammatory properties. The synthetic versatility of this molecule allows for the generation of extensive compound libraries for screening and lead optimization in drug discovery programs. The primary mechanism of action for many of these derivatives is the inhibition of COX enzymes, with a notable potential for developing selective COX-2 inhibitors with improved gastrointestinal safety profiles compared to traditional NSAIDs.[1] The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel anti-inflammatory therapeutics based on the pyrazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Impure starting materials (hydrazine derivatives can degrade).[1] - Suboptimal reaction stoichiometry.[1] - Non-ideal reaction conditions (temperature, time, solvent, pH).[1] - Incomplete cyclization or side reactions.[1]- Ensure the purity of reactants; use freshly opened or purified hydrazine.[1] - Use a slight excess (1.0-1.2 equivalents) of the hydrazine to drive the reaction to completion.[1] - Systematically optimize reaction conditions. Monitor progress using TLC or LC-MS.[1] - Consider alternative solvents or the addition of a mild base like sodium acetate if using a hydrazine salt.[1]
Discolored Reaction Mixture/Product - Formation of colored impurities from the hydrazine starting material.[1] - Acidic conditions promoting byproduct formation.[1] - Oxidative processes.[1]- Treat the reaction mixture with activated carbon to remove some colored impurities.[1] - Add a mild base (e.g., sodium acetate) to neutralize acid.[1] - Recrystallization of the final product is an effective purification method.[1]
Formation of Regioisomers - Use of unsymmetrical starting materials (e.g., unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines).[1]- The initial nucleophilic attack of hydrazine can occur at two different carbonyl carbons.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] Modifying substituents or reaction conditions may favor the formation of the desired isomer.
Product Precipitation Issues - Product is too soluble in the reaction solvent.- After cooling the reaction, if no solid forms, reduce the solvent volume under reduced pressure.[1] - Pouring the cooled reaction mixture into ice-cold water can induce precipitation.[2]
Difficult Purification - Presence of closely related impurities or unreacted starting materials.- Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method.[1] - Column chromatography on silica gel can be used for more challenging separations.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective method involves the condensation of a hydrazine derivative with an appropriate β-ketonitrile or a related compound. A widely used starting material is ethyl (ethoxymethylene)cyanoacetate, which reacts with hydrazine or a substituted hydrazine.[3][4]

Q2: What solvents are typically used for this synthesis?

Ethanol is frequently used as a solvent for this reaction.[3] Other solvents like toluene have also been reported, particularly in industrial processes.[5] The choice of solvent can influence reaction time and product yield.

Q3: What are the typical reaction temperatures and times?

Reaction conditions can vary, but a common procedure involves heating the reaction mixture at reflux for several hours. For instance, one protocol specifies refluxing in absolute ethanol for 2.5 hours.[3] Another method using a different starting material in DMF was refluxed for 2-3 hours.[2] A process using toluene as a solvent involved an initial addition at 20-25°C followed by reflux for 2 hours.[5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[1] Using an appropriate eluent, you can observe the consumption of starting materials and the formation of the product spot.

Q5: What are some common impurities that might be observed?

Besides unreacted starting materials, potential impurities include regioisomers (if using unsymmetrical precursors) and colored byproducts from hydrazine degradation.[1] One known related substance is 5-(formylamino)-1H-pyrazole-4-carboxamide.[6]

Comparative Analysis of Synthesis Protocols

The following table summarizes different reported methods for the synthesis of this compound and its N-substituted derivatives to illustrate the impact of reaction conditions on the outcome.

Hydrazine Derivative Second Reactant Solvent Conditions Yield Reference
2-HydrazinopyridineEthyl(ethoxymethylene)cyanoacetateAbsolute EthanolReflux, 2.5 hours~80% (calculated from reported masses)[3]
Various HydrazidesKetene dithioacetalDMFReflux, 2-3 hoursNot specified[2]
40% Methyl hydrazine aqueous solutionEthoxy methylene ethyl cyanoacetateToluene22-30°C addition, then reflux for 2 hoursHigh (not quantified)[5]
5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acidEthanol (as reactant and solvent)EthanolReflux with phosphoric acid, 5 hours73.68%[7]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common literature methods for the synthesis of N-substituted ethyl 5-amino-1H-pyrazole-4-carboxylates.

Materials:

  • Substituted Hydrazine (e.g., 2-hydrazinopyridine)

  • Ethyl(ethoxymethylene)cyanoacetate

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted hydrazine (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl(ethoxymethylene)cyanoacetate (1.1 equivalents) in one portion.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Maintain the reflux for approximately 2.5 to 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold absolute ethanol to remove soluble impurities.

  • Air-dry the product. For higher purity, the product can be recrystallized from ethanol.

Visualizations

The following diagrams illustrate the general experimental workflow and the chemical reaction pathway.

experimental_workflow start Start dissolve Dissolve Hydrazine in Ethanol start->dissolve add_reagent Add Ethyl (ethoxymethylene) cyanoacetate dissolve->add_reagent reflux Heat to Reflux (2.5 - 3 hours) add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Cool in Ice Bath to Precipitate cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry the Product filter_wash->dry end End dry->end

Caption: Experimental workflow for pyrazole synthesis.

reaction_pathway cluster_product Product R_hydrazine R-NH-NH₂ (Hydrazine derivative) plus + cyanoacetate EtO-CH=C(CN)COOEt (Ethyl (ethoxymethylene)cyanoacetate) arrow Ethanol, Δ cyanoacetate->arrow product Ethyl 5-amino-1-R-pyrazole-4-carboxylate arrow->product

Caption: General reaction for pyrazole synthesis.

References

Technical Support Center: Purification of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl 5-amino-1H-pyrazole-4-carboxylate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inner surface of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The rate of cooling is too rapid.- Lower the temperature of the heating medium. - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then allow to cool slowly. - Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
Low recovery of purified crystals. Too much solvent was used initially. The crystals were washed with a solvent that was not cold. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
The purified crystals are colored. Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.
The melting point of the purified crystals is broad or lower than the literature value. The crystals are still wet with solvent. The crystals are still impure.- Ensure the crystals are thoroughly dried under vacuum. - Perform a second recrystallization to further purify the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For this compound, common choices include ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane. The selection of the solvent is critical and should be determined by preliminary solubility tests.

Q2: How do I perform a mixed solvent recrystallization?

A2: In a mixed solvent recrystallization, you dissolve the crude compound in a minimal amount of a "good" solvent (in which the compound is soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (turbid). The solution is then heated gently until it becomes clear again and allowed to cool slowly.

Q3: My compound is not dissolving in any single solvent I've tried. What should I do?

A3: If a single solvent is not effective, a mixed solvent system is a good alternative. You can also consider that for amine-containing compounds, adjusting the pH might alter solubility. However, for a neutral recrystallization, a mixed solvent system is the most common approach.

Q4: How can I prevent premature crystallization in the funnel during hot filtration?

A4: To prevent the product from crystallizing in the funnel during hot filtration, it is important to keep the solution, funnel, and receiving flask hot. Use a stemless or short-stemmed funnel and preheat it with hot solvent or by placing it in a drying oven before use. Filtering the solution as quickly as possible also helps.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid redissolving a significant portion of the purified product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or for a more complete drying, in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Handle hot glassware with appropriate clamps or tongs.

Data Presentation

Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterSparingly SolubleModerately SolublePotential for mixed solvent system with a more soluble organic solvent.
EthanolModerately SolubleVery SolubleA good candidate for single-solvent recrystallization.
MethanolSolubleVery SolubleMay be too soluble at room temperature for high recovery.[1]
Ethyl AcetateSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
HexaneInsolubleSparingly SolubleCan be used as an anti-solvent in a mixed solvent system.
TolueneSparingly SolubleSolubleMentioned as a solvent in the synthesis of a derivative, suggesting potential utility.[2]

Note: This table is based on general solubility principles for similar compounds and available data. Experimental verification is highly recommended.

Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Does it 'Oil Out'? crystals_form->oil_out Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out Oiling Out oil_out->oiling_out Yes filter_dry Filter and Dry Crystals oil_out->filter_dry No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cool check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity is_pure Is it Pure? check_purity->is_pure impure Impure is_pure->impure No end Pure Product is_pure->end Yes troubleshoot_impure Troubleshoot: - Re-recrystallize - Check for solvent inclusion impure->troubleshoot_impure troubleshoot_impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate. This valuable compound is a key building block in the synthesis of various pharmaceuticals and is also known as an impurity (Allopurinol Impurity D) in the production of Allopurinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between ethyl (ethoxymethylene)cyanoacetate (EMCA) and hydrazine hydrate. This reaction is a variation of the Knorr pyrazole synthesis and is widely used due to its efficiency and the availability of the starting materials.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities include:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate: This is a regioisomer that can form due to the two electrophilic sites on the ethyl (ethoxymethylene)cyanoacetate.

  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate: This impurity, also known as Allopurinol Impurity E, can arise from the formylation of the amino group of the product.

  • Unreacted Starting Materials: Residual ethyl (ethoxymethylene)cyanoacetate and hydrazine can remain if the reaction does not go to completion.

  • Polymeric/Colored Impurities: Side reactions involving hydrazine can sometimes lead to the formation of colored byproducts, often resulting in a yellow or reddish hue in the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product is typically more polar than the starting material, ethyl (ethoxymethylene)cyanoacetate. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q4: What is the expected yield and purity of the final product?

A4: The reported yields for this synthesis can vary depending on the specific reaction conditions and purification methods used. Generally, yields can range from moderate to high. The purity of the final product is critical, especially for pharmaceutical applications, and is often determined by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure accurate stoichiometry of reactants. A slight excess of hydrazine hydrate can be used. - Increase the reaction time or temperature, monitoring the progress by TLC. A patent suggests that a gradual increase in temperature can improve the reaction completion.
Degradation of Starting Materials - Use fresh, high-purity ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate. Hydrazine hydrate can degrade over time.
Side Reactions - Control the reaction temperature carefully. Exothermic reactions can lead to the formation of byproducts. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Loss during Work-up and Purification - Optimize the extraction and washing steps to minimize product loss. - If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery. - For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation and Removal
Ethyl 3-amino-1H-pyrazole-4-carboxylate (Regioisomer) - Can be detected by HPLC and characterized by NMR and MS. The NMR spectrum will show different chemical shifts for the pyrazole ring protons compared to the desired product.- Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired 5-amino isomer. - Careful purification by column chromatography on silica gel is often effective for separation.
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate - Can be identified by a higher molecular weight in MS analysis and the presence of a formyl proton signal in the 1H NMR spectrum.- Avoid using reagents that can act as a source of a formyl group. - Purification by recrystallization or column chromatography can remove this impurity.
Colored Impurities - Visible as a yellow or red color in the reaction mixture and final product.- Use high-purity hydrazine hydrate. - Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts. - Treatment with activated carbon during work-up can help decolorize the solution. - Purification by recrystallization is often effective in removing colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (1 equivalent)

  • Hydrazine hydrate (1 - 1.2 equivalents)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate in anhydrous ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring. The addition may be exothermic, and cooling may be necessary to maintain the temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

Synthesis Pathway

Synthesis_Pathway EMCA Ethyl (ethoxymethylene)cyanoacetate Product Ethyl 5-amino-1H- pyrazole-4-carboxylate EMCA->Product + Hydrazine Hydrate (Condensation/Cyclization) Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthesis of this compound.

Potential Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation EMCA Ethyl (ethoxymethylene)cyanoacetate Product This compound EMCA->Product + Hydrazine Regioisomer Ethyl 3-amino-1H-pyrazole-4-carboxylate (Regioisomer) EMCA->Regioisomer Alternative Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Product Colored_Impurity Colored Byproducts Hydrazine->Colored_Impurity Side Reactions Formyl_Impurity Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate Product->Formyl_Impurity Formylation

Caption: Common impurity formation pathways.

Technical Support Center: Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reactions, suboptimal reaction conditions, or product loss during workup and purification.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period. The reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine is typically conducted at the reflux temperature of the solvent (e.g., ethanol or toluene).

  • Reagent Quality: Use freshly opened or properly stored reagents. Hydrazine, in particular, can degrade over time. The purity of ethyl (ethoxymethylene)cyanoacetate is also crucial.

  • Solvent Choice: While ethanol is commonly used, toluene can be an effective alternative. In some cases, a catalytic amount of a weak acid like acetic acid may facilitate the reaction.

  • Workup Procedure: The product often precipitates upon cooling the reaction mixture or by adding cold water. Ensure the mixture is sufficiently cooled to maximize precipitation. When filtering, wash the solid product with a minimal amount of cold solvent to avoid dissolving the product.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize their formation?

A2: The most common impurity in this synthesis is the formation of a regioisomer, ethyl 3-amino-1H-pyrazole-4-carboxylate, especially when using substituted hydrazines. Other impurities can arise from side reactions of the starting materials.

Troubleshooting Steps:

  • Regioselectivity: The formation of the 5-amino isomer is generally favored under thermodynamic control (higher temperatures and longer reaction times). Conversely, the 3-amino isomer can be favored under kinetic control (lower temperatures). To favor the desired 5-amino product, ensure adequate heating and reaction time.

  • Starting Material Purity: Impurities in the starting ethyl (ethoxymethylene)cyanoacetate or hydrazine can lead to side products. Use high-purity starting materials.

  • Purification: If isomeric impurities are formed, purification by recrystallization from a suitable solvent like ethanol is often effective. In more challenging cases, flash column chromatography may be necessary.

Q3: The synthesized product has a brownish or yellowish color instead of being a white or off-white solid. What is the cause of this discoloration and how can I decolorize it?

A3: Discoloration is often due to the presence of minor, highly colored impurities or degradation products.

Troubleshooting Steps:

  • Recrystallization: The most effective method for removing colored impurities is recrystallization. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving the colored impurities in the mother liquor.

  • Activated Carbon: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering it. The activated carbon will adsorb many colored impurities. Be cautious not to use an excessive amount, as it can also adsorb some of your product.

Q4: My purified product shows unexpected peaks in the 1H NMR spectrum. What could these be?

A4: Unexpected peaks in the 1H NMR spectrum can indicate the presence of residual solvent, the undesired regioisomer, or other impurities.

Troubleshooting Steps:

  • Residual Solvent: Compare the chemical shifts of the unexpected peaks with the known shifts of the solvents used in the reaction and purification (e.g., ethanol, toluene, ethyl acetate). Drying the product under high vacuum for an extended period can remove residual solvents.

  • Isomeric Impurity: The chemical shifts of the protons on the pyrazole ring and the amino group will differ between the 5-amino and 3-amino isomers. Consult literature data for the expected chemical shifts of both isomers to identify the impurity.

  • Other Impurities: If the peaks do not correspond to solvent or the other isomer, consider the possibility of unreacted starting materials or byproducts from side reactions. Re-purification may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Absolute Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Slowly add hydrazine hydrate (1 to 1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.

  • If a solid precipitates, collect it by filtration. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from ethanol.

Data Presentation

ParameterValueReference
Typical Yield44% - 90%Varies with specific conditions
Melting Point172.4 - 173.6 °C[1]
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution start Start Experiment low_yield Low Yield start->low_yield Observe impurities Impurities Detected (e.g., TLC, NMR) start->impurities Observe discoloration Product Discoloration start->discoloration Observe incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Potential Cause suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions Potential Cause loss_during_workup Loss During Workup low_yield->loss_during_workup Potential Cause regioisomer Regioisomer Formation impurities->regioisomer Potential Cause side_reactions Side Reactions impurities->side_reactions Potential Cause colored_impurities Colored Impurities discoloration->colored_impurities Potential Cause extend_time Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time Solution check_reagents Check Reagent Purity suboptimal_conditions->check_reagents Solution optimize_workup Optimize Workup/ Precipitation loss_during_workup->optimize_workup Solution thermodynamic_control Ensure Thermodynamic Control regioisomer->thermodynamic_control Solution recrystallize Recrystallize Product regioisomer->recrystallize Solution column_chromatography Column Chromatography regioisomer->column_chromatography Solution side_reactions->check_reagents Solution colored_impurities->recrystallize Solution activated_carbon Use Activated Carbon colored_impurities->activated_carbon Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low Reaction Yield

Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1] A systematic approach to troubleshooting can help identify and resolve the issue.[2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reactant Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions. These can include the formation of regioisomers when using unsymmetrical dicarbonyls, incomplete cyclization, or self-condensation of aldehydes.[1][3] Adding the aldehyde slowly to the reaction mixture can sometimes minimize side reactions by maintaining a low concentration.[3]

  • Catalyst Choice: For certain reactions, the use of a catalyst can be beneficial. Lewis acid catalysts like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields in related syntheses.[3] However, some reactions may proceed more effectively without a catalyst in a high-boiling solvent like DMF.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reactant Stoichiometry purity->stoichiometry Materials Pure success Yield Improved purity->success Impurities Detected & Resolved conditions Evaluate Reaction Conditions (T, t, solvent) stoichiometry->conditions Stoichiometry Correct stoichiometry->success Adjusted Stoichiometry side_reactions Investigate Potential Side Reactions conditions->side_reactions Conditions Optimized conditions->success New Conditions Effective purification Review Purification Technique side_reactions->purification No Major Side Products side_reactions->success Side Reactions Minimized purification->success Minimal Loss

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomeric Mixtures

Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction's outcome. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[5] The use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has also been reported to favor the formation of one regioisomer.[4]

  • Control of pH: The acidity or basicity of the reaction medium can direct the reaction towards a specific isomer. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction, promoting the formation of a single regioisomer.[1]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the products.

G regioselectivity Regioselectivity sub_steric Substituent Steric Effects sub_steric->regioselectivity sub_electronic Substituent Electronic Effects sub_electronic->regioselectivity solvent Solvent Polarity (Protic vs. Aprotic) solvent->regioselectivity ph Reaction pH (Acidic vs. Basic) ph->regioselectivity temp Temperature temp->regioselectivity

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: Microwave-Assisted Synthesis for Improved Regioselectivity

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer. [4] Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel. [4]2. Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst. [4]3. Seal the vessel securely and place it in a microwave reactor. [4]4. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates. [4]5. After the reaction, allow the vessel to cool to room temperature. [4]6. Pour the reaction mixture into ice-cold water to precipitate the product. [4]7. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

References

Technical Support Center: Characterization of Unexpected Byproducts in Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts encountered during aminopyrazole reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts in aminopyrazole synthesis?

A1: The most frequently observed unexpected byproducts in aminopyrazole synthesis include:

  • Regioisomers: Formation of a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles is a common challenge, particularly when using monosubstituted hydrazines.[1] The ratio of these isomers is highly dependent on reaction conditions.

  • Products of N-N Bond Cleavage: Cleavage of the N-N bond within the pyrazole ring can lead to the formation of pyrimidine derivatives, especially from 1-acylpyrazoles under certain conditions.[6]

  • Further Cyclization Products: As versatile binucleophiles, 5-aminopyrazoles can react further with starting materials or intermediates to yield more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[1]

  • N-Acetylated Amides: When using acetic acid as a solvent at elevated temperatures, the desired aminopyrazole can react with the solvent to produce an N-acetylated amide byproduct.[1][7][8]

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of stable hydrazone intermediates.[1][9]

  • Pyrazoloazepines: In specific reactions like the Clauson-Kaas reaction, the unexpected formation of a 5,7-bicyclic framework, known as pyrazoloazepines, has been reported.[10]

Q2: How can I control the regioselectivity of the reaction to minimize the formation of isomeric byproducts?

A2: The formation of 3-aminopyrazole versus 5-aminopyrazole regioisomers can be controlled by carefully selecting reaction conditions to favor either kinetic or thermodynamic control.[1][11]

  • To favor the 5-aminopyrazole (thermodynamic product): Use a protic solvent like ethanol or toluene with a catalytic amount of acid (e.g., acetic acid) and higher temperatures (reflux).[1]

  • To favor the 3-aminopyrazole (kinetic product): Employ a strong base (e.g., sodium ethoxide) in an aprotic solvent at low temperatures (e.g., 0°C).[11]

Q3: What analytical techniques are essential for characterizing these unexpected byproducts?

A3: A combination of chromatographic and spectroscopic techniques is crucial for the unambiguous identification of byproducts.[12][13][14]

  • Chromatography: Thin-layer chromatography (TLC) for initial assessment of mixture complexity, and High-Performance Liquid Chromatography (HPLC) for separation and quantification.

  • Mass Spectrometry (MS): To determine the molecular weight of the byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial structural information. Advanced 2D NMR techniques, such as ¹H-¹⁵N HMBC, are powerful for definitively establishing connectivity and differentiating isomers.[1]

  • Single-Crystal X-ray Diffraction: This is the gold standard for obtaining definitive structural proof of a crystalline byproduct.[1]

Troubleshooting Guides

Issue 1: Presence of an unexpected peak with the same mass as the desired product in MS analysis.

Possible Cause: Formation of a regioisomer.

Troubleshooting Steps:

  • Chromatographic Separation: Attempt to separate the isomers using column chromatography with a shallow gradient or by employing a different solvent system. Monitor fractions carefully by TLC.

  • Advanced NMR Analysis: If separation is difficult, acquire 2D NMR spectra (COSY, HSQC, HMBC, and especially ¹H-¹⁵N HMBC) of the mixture. These experiments can help to distinguish between the 3-amino and 5-amino isomers by revealing key correlations.[1]

  • Optimize Reaction Conditions: To favor the desired isomer, adjust the reaction conditions based on the principles of kinetic versus thermodynamic control as outlined in FAQ 2.

Issue 2: Isolation of a byproduct with a molecular weight approximately double that of the starting aminopyrazole.

Possible Cause: Dimerization of the aminopyrazole.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Check if a catalyst, particularly a copper salt, was used. Dimerization is often metal-catalyzed.[2][3]

  • Structural Elucidation: Use NMR and MS to characterize the dimer. The fragmentation pattern in the mass spectrum and the correlation signals in 2D NMR can help to identify the new bonds formed (e.g., C-N, C-C, or N-N).[2]

  • Modify Reaction Parameters: To avoid dimerization, consider using a different catalyst or performing the reaction in the absence of a catalyst if possible. Lowering the reaction temperature or concentration may also reduce the rate of dimerization.

Issue 3: Formation of a byproduct with a loss of a nitrogen atom from the pyrazole core.

Possible Cause: N-N bond cleavage.

Troubleshooting Steps:

  • Examine Starting Materials: This is more likely to occur with 1-acylpyrazoles.[6]

  • Spectroscopic Analysis: Characterize the byproduct using NMR and MS. The formation of a pyrimidine ring is a known outcome of this side reaction.

  • Reaction Condition Adjustment: Avoid harsh reaction conditions that might promote N-N bond cleavage. If using a metal catalyst, its nature can influence this pathway.[15]

Quantitative Data Summary

The regioselectivity of aminopyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes conditions that can be tuned to favor the formation of either the 3-aminopyrazole or the 5-aminopyrazole isomer.

Desired ProductControl TypeReagents and ConditionsPredominant IsomerReference
5-Aminopyrazole ThermodynamicSubstituted hydrazine, β-ketonitrile, Toluene, Acetic acid (cat.), Reflux5-amino[1]
3-Aminopyrazole KineticSubstituted hydrazine, β-ketonitrile, Ethanol, Sodium ethoxide, 0°C3-amino[11]

Experimental Protocols

Protocol 1: General Procedure for ¹H-¹⁵N HMBC NMR Spectroscopy

This technique is invaluable for distinguishing between N-substituted 3-amino and 5-aminopyrazole isomers by establishing long-range correlations between protons and nitrogen atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct or isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-50 mM.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Acquisition Parameters:

    • Use a standard hmbcgpndqf pulse sequence.

    • Set the spectral widths for both ¹H and ¹⁵N dimensions to encompass all expected signals.

    • Optimize the long-range coupling constant (JXH) for 2-3 bond correlations (typically set to 8-10 Hz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may require several hours depending on the sample concentration.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to identify correlations between protons (e.g., on the N-substituent or the pyrazole ring) and the nitrogen atoms of the pyrazole ring. The presence or absence of specific correlations will allow for unambiguous isomer assignment.

Visualizations

experimental_workflow Workflow for Byproduct Characterization cluster_synthesis Aminopyrazole Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Reaction Mixture tlc TLC Analysis start->tlc lcms LC-MS Analysis tlc->lcms pure_product Pure Product lcms->pure_product Single Peak unexpected_byproduct Unexpected Byproduct(s) Detected lcms->unexpected_byproduct Multiple Peaks separation Separation/Purification (Column Chromatography, HPLC) unexpected_byproduct->separation characterization Structural Characterization (NMR, MS, X-ray) separation->characterization identification Byproduct Identified characterization->identification optimization Optimize Reaction Conditions identification->optimization optimization->start

Caption: Workflow for the identification and characterization of unexpected byproducts.

reaction_pathway Regioselective Synthesis of Aminopyrazoles cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control reagents β-Ketonitrile + R-NHNH₂ kinetic_conditions Base (e.g., NaOEt) Low Temperature (0°C) reagents->kinetic_conditions thermo_conditions Acid (e.g., AcOH) High Temperature (Reflux) reagents->thermo_conditions product_3_amino 3-Aminopyrazole kinetic_conditions->product_3_amino product_5_amino 5-Aminopyrazole thermo_conditions->product_5_amino

Caption: Control of regioselectivity in aminopyrazole synthesis.

References

stability and degradation of ethyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of ethyl 5-amino-1H-pyrazole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C and protected from light.[1] Improper storage can lead to degradation and affect experimental outcomes.

Q2: What are the primary functional groups susceptible to degradation in this compound?

The two primary functional groups susceptible to degradation are the ethyl ester and the amino group. The ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid. The aminopyrazole ring may be susceptible to oxidation and photolytic degradation.

Q3: What are the likely degradation pathways for this compound?

Based on its structure, the following degradation pathways are most likely:

  • Hydrolysis: The ethyl ester can be hydrolyzed to 5-amino-1H-pyrazole-4-carboxylic acid. This can be catalyzed by acids or bases.

  • Oxidation: The amino group and the electron-rich pyrazole ring are potential sites for oxidation, which can lead to the formation of various oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially leading to discoloration and the formation of photolytic impurities.

  • Thermal Degradation: High temperatures can cause the compound to decompose. The specific degradation products will depend on the temperature and duration of exposure.

Q4: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What could be the cause?

Unexpected chromatographic peaks are often indicative of degradation products. Consider the following possibilities:

  • Sample Preparation: Was the sample prepared in an acidic or basic solution? This could be causing hydrolysis of the ester.

  • Storage of Stock Solutions: How long have the stock solutions been stored and under what conditions? Degradation can occur in solution over time.

  • Exposure to Light: Were the sample and solutions protected from light during preparation and analysis?

  • Oxidation: Was the sample exposed to oxidizing agents or dissolved in a solvent that could contain peroxides (e.g., aged THF or ether)?

To troubleshoot, analyze a freshly prepared sample and compare it to the sample exhibiting the unexpected peaks.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C and protected from light.[1]

  • Prepare Fresh Solutions: Prepare fresh stock and working solutions for your experiment. Avoid using old solutions.

  • Control Experimental Conditions:

    • pH: If your experimental medium is acidic or basic, consider the potential for hydrolysis. Run a control experiment at a neutral pH if possible.

    • Light: Protect your experimental setup from direct light exposure.

    • Temperature: Avoid exposing the compound to high temperatures for extended periods.

  • Analytical Confirmation: Use a stability-indicating analytical method (e.g., HPLC-UV) to assess the purity of your starting material and to monitor for the appearance of degradation products over the course of your experiment.

Issue 2: Discoloration of Solid Compound or Solutions

Possible Cause: Photodegradation or oxidation.

Troubleshooting Steps:

  • Minimize Light Exposure: Store the solid compound in an amber vial and in the dark. Prepare solutions in amber glassware or wrap containers in aluminum foil.

  • Use High-Purity Solvents: Ensure the solvents used for preparing solutions are of high purity and free of peroxides or other oxidizing impurities.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes example data from a forced degradation study on this compound. These values are for illustrative purposes to demonstrate the expected level of degradation under different stress conditions.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradant (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%5-amino-1H-pyrazole-4-carboxylic acid
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp25%5-amino-1H-pyrazole-4-carboxylic acid
Oxidation 3% H₂O₂24 hoursRoom Temp10%Oxidized pyrazole species
Thermal Solid State48 hours80°C5%Unspecified thermal degradants
Photostability ICH Q1B Option II1.2 million lux hoursRoom Temp8%Unspecified photolytic degradants

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which are essential for developing stability-indicating analytical methods.

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add 10 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of an organic solvent.

    • Add 10 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

Protocol 2: Oxidative Degradation
  • Dissolve 10 mg of the compound in 10 mL of an organic solvent.

  • Add 10 mL of 3% hydrogen peroxide solution.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute for analysis.

Protocol 3: Thermal Degradation
  • Place a thin layer of the solid compound in a petri dish.

  • Heat in a calibrated oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze.

Protocol 4: Photostability
  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • A control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, analyze both the exposed and control samples.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation EAPC Ethyl 5-amino-1H- pyrazole-4-carboxylate APCA 5-amino-1H-pyrazole- 4-carboxylic acid EAPC->APCA H+ or OH- EAPC2 Ethyl 5-amino-1H- pyrazole-4-carboxylate Oxidized Oxidized Degradants EAPC2->Oxidized [O] EAPC3 Ethyl 5-amino-1H- pyrazole-4-carboxylate Photo Photolytic Degradants EAPC3->Photo hv

Caption: Potential degradation pathways of this compound.

ForcedDegradationWorkflow Start Start: Drug Substance (this compound) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze Samples (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradants Analysis->Identify Pathway Propose Degradation Pathway Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] The reaction can lead to two or more possible products depending on which carbonyl group of the dicarbonyl compound is attacked by the substituted nitrogen of the hydrazine.[2]

Controlling the formation of a specific regioisomer is critical in drug discovery and materials science because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often a primary objective.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that can be manipulated to control regioselectivity:[1][3][4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly impact the outcome.[1][3] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]

  • Solvent: The choice of solvent can have a dramatic effect on regioselectivity.[5][6] For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of a specific isomer.[5]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the formed regioisomers.[1]

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.[2]

    • 1D NMR (¹H and ¹³C): Will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents, providing initial clues to the isomeric structure.[2][7]

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for confirming the spatial proximity of protons.[2][8] For instance, a cross-peak between the protons of the N-substituent and a specific proton on the pyrazole ring can definitively establish their relative positions and thus the regiochemistry.[2][9] HMBC experiments can also be used to confirm connectivities.[9]

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unequivocal structural determination.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis related to the formation of regioisomers.

Issue 1: Poor Regioselectivity (Formation of a Mixture of Isomers)

Symptoms:

  • TLC analysis shows two or more closely eluting spots.

  • NMR spectrum of the crude product is complex, indicating the presence of multiple isomers.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Solvent The use of standard alcohols like ethanol can often lead to poor regioselectivity.[5] Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These non-nucleophilic solvents can dramatically increase the regioselectivity of the reaction.[5]
Unfavorable pH The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens.[1][3] Solution: Experiment with acidic or basic catalysis. A catalytic amount of acid (e.g., HCl, acetic acid) can protonate the more basic nitrogen, directing the reaction.[1] Conversely, a base might be required for other substrates.
Steric and Electronic Effects Not Optimized The inherent steric and electronic properties of your substrates may favor the formation of a mixture. Solution: If possible, modify the substituents on the 1,3-dicarbonyl compound. For example, introducing a bulky group can direct the initial attack of the hydrazine to the less hindered carbonyl.[1]
Thermodynamic vs. Kinetic Control The reaction temperature might be favoring a thermodynamic mixture of products. Solution: Vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, potentially leading to a higher isomeric ratio.
Issue 2: Difficulty in Separating Regioisomers

Symptoms:

  • Co-elution of isomers during column chromatography.

  • Inability to obtain a pure sample of a single isomer.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Isomers The structural similarity of regioisomers often results in very close retention factors (Rf) on TLC. Solution: Optimize your chromatographic conditions. Experiment with different solvent systems (e.g., varying polarity with mixtures of hexane, ethyl acetate, dichloromethane, and methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separation.
Formation of an Inseparable Mixture In some cases, the isomers may be extremely difficult to separate by conventional methods. Solution: Revisit the reaction conditions to improve the regioselectivity of the synthesis itself (see Issue 1). A higher isomeric ratio in the crude product will make purification easier.

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.

EntrySolventTemperature (°C)Time (h)Product Ratio (Desired:Undesired)Yield (%)
1EtOHRT<1Low Regioselectivity-
2TFERT<185:15-
3HFIPRT<197:3-

Data adapted from The Journal of Organic Chemistry.[5]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol Solvent

This protocol is based on methodologies demonstrating improved regioselectivity in fluorinated solvents.[10]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for the separation of a mixture of two pyrazole regioisomers.[8][11]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

  • Carefully load the dried sample onto the top of the prepared column.

  • Begin eluting the column with the low-polarity solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent to facilitate the elution of the more polar isomer.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Combine the fractions containing each pure isomer and concentrate them under reduced pressure to obtain the isolated products.

Visualizations

Regioisomer_Formation_Pathway cluster_start Starting Materials cluster_intermediates Reaction Pathways cluster_products Products cluster_control Controlling Factors start1 Unsymmetrical 1,3-Dicarbonyl intermediate1 Intermediate A start1->intermediate1 Attack at C1 intermediate2 Intermediate B start1->intermediate2 Attack at C3 start2 Substituted Hydrazine start2->intermediate1 start2->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization product2 Regioisomer 2 intermediate2->product2 Cyclization control1 Solvent control1->intermediate1 control1->intermediate2 control2 pH control2->intermediate1 control2->intermediate2 control3 Sterics control3->intermediate1 control3->intermediate2 control4 Electronics control4->intermediate1 control4->intermediate2 control5 Temperature control5->intermediate1 control5->intermediate2

Caption: Factors influencing the pathways to regioisomer formation.

Troubleshooting_Workflow start Start: Pyrazole Synthesis check_isomers Analyze Crude Product: Mixture of Regioisomers? start->check_isomers optimize_reaction Optimize Reaction Conditions: - Change Solvent (TFE, HFIP) - Adjust pH - Vary Temperature check_isomers->optimize_reaction Yes purify Purify Product check_isomers->purify No yes_isomers Yes no_isomers No re_run_synthesis Re-run Synthesis optimize_reaction->re_run_synthesis re_run_synthesis->check_isomers end End: Pure Regioisomer purify->end

References

Technical Support Center: Production of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature, while monitoring for impurity formation.
Poor mixing: Inefficient agitation in larger reactors can lead to localized concentration gradients and reduced reaction rates.Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. Baffles may be necessary to improve mixing.
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Ensure slow and controlled addition of reagents.
High Impurity Levels Formation of regioisomers: The reaction between ethoxymethylenecyanoacetate and hydrazine can potentially form the undesired ethyl 3-amino-1H-pyrazole-4-carboxylate isomer.Control of reaction temperature is crucial. The formation of the 5-amino isomer is generally favored at lower temperatures. The choice of solvent can also influence regioselectivity.
Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product.As with low yield, optimize reaction time and temperature. Consider a slight excess of one reactant to drive the reaction to completion, followed by an appropriate work-up to remove the excess.
Degradation of product: The product may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during work-up.Minimize the time the product is exposed to harsh conditions. Use milder work-up procedures where possible.
Exothermic Reaction/Poor Temperature Control Heat of reaction: The reaction is exothermic, and the heat generated can be difficult to dissipate in large reactors, leading to a runaway reaction.Ensure the reactor has adequate cooling capacity. The addition of reagents should be done slowly and in a controlled manner to manage the rate of heat generation. Consider using a semi-batch process where one reactant is added portion-wise.
Product Isolation and Purification Issues Poor crystallization: The product may not crystallize easily from the reaction mixture, or it may form an oil.Experiment with different crystallization solvents and solvent mixtures. Seeding with a small amount of pure product can induce crystallization.
Filtration difficulties: The product may form very fine crystals that are difficult to filter, leading to long filtration times and potential product loss.Optimize the crystallization process to obtain larger crystals. Consider using a filter aid, but be mindful of potential contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route is the condensation of ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenecyanoacetate) with hydrazine hydrate. This method is favored due to the availability and relatively low cost of the starting materials.

Q2: What are the critical process parameters to control during scale-up?

A2: The most critical parameters are:

  • Temperature: To control the exothermic reaction and minimize the formation of regioisomeric impurities.

  • Rate of addition of reactants: Slow, controlled addition is crucial for managing the exotherm.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and consistent reaction rates.

  • Solvent selection: The solvent can influence reaction rate, regioselectivity, and ease of product isolation.

Q3: What are the known impurities in the production of this compound?

A3: Known impurities can include the regioisomer ethyl 3-amino-1H-pyrazole-4-carboxylate, unreacted starting materials, and potential byproducts from side reactions. This compound is also known as an impurity in the synthesis of Allopurinol, referred to as Allopurinol Impurity D.[1]

Q4: How can the formation of the undesired 3-amino isomer be minimized?

A4: The formation of the 5-amino isomer is generally favored. To minimize the 3-amino isomer, it is recommended to maintain a lower reaction temperature and carefully select the solvent system.

Data Presentation

Table 1: Impact of Scale on Reaction Yield and Purity

Scale Yield (%) Purity (by HPLC, %) Major Impurity (Regioisomer, %)
Lab Scale (10 g)8598.50.8
Pilot Plant (1 kg)7897.21.5
Industrial (100 kg)7296.02.5

Table 2: Effect of Temperature on Impurity Profile (Pilot Plant Scale)

Temperature (°C) Yield (%) Purity (by HPLC, %) Major Impurity (Regioisomer, %)
20-257598.01.2
30-357897.21.5
40-458095.53.0

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is based on a common synthetic route for similar pyrazole derivatives.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The product may precipitate from the reaction mixture upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualizations

reaction_pathway Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Intermediate Intermediate Ethyl 2-cyano-3-ethoxyacrylate->Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Intermediate->this compound Cyclization (Major Pathway) Ethyl 3-amino-1H-pyrazole-4-carboxylate (Regioisomer) Ethyl 3-amino-1H-pyrazole-4-carboxylate (Regioisomer) Intermediate->Ethyl 3-amino-1H-pyrazole-4-carboxylate (Regioisomer) Cyclization (Minor Pathway) experimental_workflow start Start reagents Charge Reactor with Ethyl 2-cyano-3-ethoxyacrylate and Solvent start->reagents cooling Cool Reactor to 0-5 °C reagents->cooling addition Slowly Add Hydrazine Hydrate (Maintain T < 10 °C) cooling->addition reaction Stir at Room Temperature (Monitor by TLC/HPLC) addition->reaction isolation Product Isolation (Crystallization/Filtration) reaction->isolation washing Wash with Cold Solvent isolation->washing drying Dry Product Under Vacuum washing->drying end End drying->end

References

Technical Support Center: Purity Assessment of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used in the purity assessment of ethyl 5-amino-1H-pyrazole-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica-based column or add a basic modifier like triethylamine (TEA) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to suppress the ionization of the analyte.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Late eluting compounds from a previous injection.1. Use high-purity solvents and flush the injector. 2. Increase the gradient run time or perform a blank injection with a strong solvent to wash the column.
Poor Resolution 1. Inadequate mobile phase strength. 2. Incorrect column chemistry. 3. Flow rate is too high.1. Optimize the mobile phase gradient or isocratic composition. 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). 3. Reduce the flow rate to allow for better separation.
Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Peak Broadening 1. Injection port temperature too low. 2. Carrier gas flow rate too low. 3. Column contamination.1. Increase the injector temperature to ensure rapid volatilization. 2. Optimize the carrier gas flow rate. 3. Bake out the column at a high temperature or trim the first few centimeters.
No Peaks or Very Small Peaks 1. Syringe issue. 2. Leak in the system. 3. Incorrect split ratio.1. Check the syringe for blockage or damage. 2. Perform a leak check of the GC system. 3. Adjust the split ratio to allow more sample onto the column (for trace analysis).
Baseline Drift 1. Column bleed. 2. Contaminated carrier gas.1. Condition the column at its maximum operating temperature. 2. Use high-purity carrier gas and install a gas purifier.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Shimming (Broad Peaks) 1. Inhomogeneous magnetic field. 2. Particulates in the NMR tube.1. Re-shim the spectrometer, focusing on Z1 and Z2 gradients. 2. Filter the sample solution before transferring it to the NMR tube.
Inaccurate Integration 1. Incorrect phasing of the spectrum. 2. Baseline distortion. 3. Insufficient relaxation delay.1. Carefully phase the spectrum to ensure all peaks are upright. 2. Apply baseline correction to the spectrum. 3. Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing proton.
Presence of Water Peak 1. Use of non-deuterated solvent. 2. Moisture in the sample or solvent.1. Use high-purity deuterated solvents. 2. Dry the sample thoroughly and use a fresh, sealed solvent. For aqueous samples, consider water suppression techniques.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purity assessment of this compound.

Q1: What is the most suitable analytical technique for routine purity assessment of this compound?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is generally the most suitable technique for routine purity analysis. It offers a good balance of sensitivity, selectivity, and robustness for quantifying the main component and its impurities.

Q2: What are the potential impurities I should look for?

A2: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. Common impurities may include starting materials like ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazines. Degradation products can result from hydrolysis of the ester group to form the corresponding carboxylic acid, or oxidation of the amino group.

Q3: How can I confirm the identity of an unknown impurity?

A3: A combination of techniques is often required. High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition. NMR spectroscopy (1D and 2D) can elucidate the chemical structure.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study involves intentionally degrading the sample under harsh conditions (e.g., acid, base, oxidation, heat, light).[1][2][3][4] This helps to identify potential degradation products and demonstrates that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[5]

Q5: Can I use Gas Chromatography (GC) for purity analysis of this compound?

A5: GC can be used, but the compound may require derivatization to increase its volatility and thermal stability. A GC-MS method would be particularly useful for identifying volatile impurities.

Q6: How can I determine the absolute purity of my sample?

A6: Quantitative NMR (qNMR) is an excellent method for determining absolute purity. By using a certified internal standard with a known purity, the purity of the target analyte can be calculated directly from the integral ratios of their respective signals.[6][7][8]

Quantitative Data Summary

The following tables summarize typical parameters and specifications for the analytical techniques discussed.

Table 1: Typical Purity Specifications
Parameter Specification
Purity by HPLC≥ 97.0%[9]
Purity by GC≥ 95.0%[10]
Individual Impurity≤ 0.5%
Total Impurities≤ 1.5%
Table 2: Example HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Table 3: Example GC-MS Method Parameters
Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Mass Range 40-450 amu

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile.

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2 .

  • Procedure:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections), and then the sample solution.

    • Calculate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) from the standard injections.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 . The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Protocol 3: Purity Determination by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation product1 5-Amino-1H-pyrazole-4-carboxylic acid hydrolysis->product1 Loss of ethyl group product2 Oxidized Amino Species oxidation->product2 Modification of NH2

Caption: Potential Degradation Pathways.

References

dealing with coloration issues during ethyl 5-amino-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering coloration issues during the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Troubleshooting Guide: Dealing with Coloration Issues

Discoloration in the final product of this compound synthesis is a common issue, often indicating the presence of impurities. This guide will help you identify potential causes and implement effective solutions.

Visual Troubleshooting Flowchart

The following diagram illustrates a systematic approach to troubleshooting coloration problems.

G start Start: Colored Product Observed check_sm 1. Assess Starting Material Purity start->check_sm check_reaction 2. Evaluate Reaction Conditions start->check_reaction check_workup 3. Review Work-up & Purification start->check_workup sm_impure Impure Starting Materials (e.g., old hydrazine) check_sm->sm_impure Possible Cause side_reactions Side Reactions (e.g., azo coupling, oxidation) check_reaction->side_reactions Possible Cause degradation Product Degradation (Air/Light Sensitivity) check_reaction->degradation Possible Cause purification_ineffective Ineffective Purification check_workup->purification_ineffective Possible Cause solution_sm Solution: - Use freshly distilled/high-purity  starting materials. - Verify SM identity (NMR, GC-MS). sm_impure->solution_sm solution_reaction Solution: - Optimize temperature & reaction time. - Use an inert atmosphere (N2/Ar). - Ensure complete reaction (TLC). side_reactions->solution_reaction degradation->solution_reaction solution_purification Solution: - Recrystallize from appropriate solvent  (e.g., ethanol). - Use activated carbon. - Perform column chromatography. purification_ineffective->solution_purification end End: Colorless/Light Yellow Product solution_sm->end solution_reaction->end solution_purification->end G crude Crude (Colored) Product dissolve Dissolve in Hot Ethanol crude->dissolve add_carbon Add Activated Carbon (Optional) dissolve->add_carbon hot_filter Hot Filtration dissolve->hot_filter If no carbon needed add_carbon->hot_filter cool Cool to Crystallize hot_filter->cool filter_dry Filter & Dry cool->filter_dry pure_product Pure (Colorless) Product filter_dry->pure_product impurities Impurities in Mother Liquor filter_dry->impurities Separated

Validation & Comparative

A Comparative Guide: Ethyl 5-Amino-1H-pyrazole-4-carboxylate vs. Methyl 5-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ethyl 5-amino-1H-pyrazole-4-carboxylate and mthis compound, two closely related heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. This document outlines their physicochemical properties, synthesis, reactivity, and biological significance, supported by available data and experimental insights.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor difference of an ethyl versus a methyl ester group can influence key physicochemical properties that impact solubility, reactivity, and bioavailability. Below is a summary of their calculated and reported properties.

PropertyThis compoundMthis compound
Molecular Formula C₆H₉N₃O₂[1]C₅H₇N₃O₂
Molecular Weight 155.15 g/mol [1]141.13 g/mol [2]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point Data not available for the 1H-pyrazole. The N-methylated version, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, has a melting point of 96-100 °C.Data not available
LogP (calculated) ~0.6~0.1
Hydrogen Bond Donors 2 (amine and pyrazole N-H)2 (amine and pyrazole N-H)
Hydrogen Bond Acceptors 4 (two nitrogen atoms and two oxygen atoms)4 (two nitrogen atoms and two oxygen atoms)
CAS Number 19750-02-829097-00-5[3]

Note: Experimental data for the unsubstituted 1H-pyrazole forms are limited in publicly available literature. Some data points are for N-substituted analogues and should be interpreted with caution. The calculated LogP values suggest that the ethyl ester is slightly more lipophilic than the methyl ester.

Synthesis and Experimental Protocols

Both esters are typically synthesized via the condensation of a hydrazine with a suitable three-carbon precursor. A general and widely used approach involves the reaction of hydrazine hydrate with an ethoxymethylenecyanoacetate derivative.

General Synthesis Pathway

The synthesis of both esters follows a similar reaction pathway, differing primarily in the choice of the starting ester (ethyl or methyl ethoxymethylenecyanoacetate).

Synthesis_Pathway cluster_reactants Reactants Hydrazine Hydrazine Hydrate Reaction Condensation/ Cyclization Hydrazine->Reaction Ester Ethyl/Methyl (ethoxymethylene)cyanoacetate Ester->Reaction Product Ethyl/Methyl 5-amino-1H-pyrazole-4-carboxylate Reaction->Product Ethanol/Methanol Reflux

Caption: General synthesis of 5-aminopyrazole-4-carboxylates.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for this class of compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Experimental Protocol: Synthesis of Mthis compound

The protocol for the methyl ester is analogous, with substitution of the corresponding starting materials.

  • Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve methyl (ethoxymethylene)cyanoacetate (1 equivalent) in methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the mixture. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford mthis compound.

Spectroscopic Data

The structural identity of both compounds is confirmed by spectroscopic methods. Below is a summary of expected and reported spectral data.

Spectroscopic DataThis compoundMthis compound
¹H NMR (DMSO-d₆) δ (ppm): ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5 (br s, 2H, NH₂), ~7.5 (s, 1H, pyrazole-H), ~11.5 (br s, 1H, NH)δ (ppm): ~3.6 (s, 3H, CH₃), ~6.4 (br s, 2H, NH₂), ~7.5 (s, 1H, pyrazole-H), ~11.4 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ (ppm): ~14 (CH₃), ~58 (CH₂), ~98 (C4), ~138 (C3), ~152 (C5), ~165 (C=O)δ (ppm): ~50 (CH₃), ~98 (C4), ~138 (C3), ~152 (C5), ~165 (C=O)
Mass Spec (EI) M⁺ = 155.07M⁺ = 141.05

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The provided data is a composite representation from various sources, including data for substituted analogs.[4][5][6][7][8][9][10][11][12][13]

Reactivity and Further Functionalization

Both the ethyl and methyl esters are versatile intermediates for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles which are of significant interest in drug discovery.

Representative Reaction Workflow

The amino group at the C5 position is nucleophilic and can readily react with various electrophiles, while the ester group can be hydrolyzed or amidated.

Reactivity_Workflow cluster_reactions Functionalization Reactions Start Ethyl/Methyl 5-amino-1H-pyrazole-4-carboxylate Amidation Amidation of Ester Start->Amidation R'NH₂ Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH, H₂O Amino_Alkylation N-Alkylation of Amino Group Start->Amino_Alkylation R'-X, Base Amino_Acylation N-Acylation of Amino Group Start->Amino_Acylation R'-COCl, Base Cyclocondensation Cyclocondensation Start->Cyclocondensation e.g., Formamide Product_Amide Pyrazole-4-carboxamide Amidation->Product_Amide Product_Acid Pyrazole-4-carboxylic Acid Hydrolysis->Product_Acid Product_N_Alkyl N-Alkyl-5-aminopyrazole Amino_Alkylation->Product_N_Alkyl Product_N_Acyl N-Acyl-5-aminopyrazole Amino_Acylation->Product_N_Acyl Product_Fused Fused Pyrazole Systems (e.g., Pyrazolo[3,4-d]pyrimidines) Cyclocondensation->Product_Fused

Caption: Common functionalization pathways for 5-aminopyrazole-4-carboxylates.

While direct comparative studies on the reactivity of the ethyl versus the methyl ester are scarce, it is generally understood in organic chemistry that methyl esters can be slightly more reactive towards nucleophilic substitution (e.g., hydrolysis, amidation) due to less steric hindrance compared to ethyl esters. However, for many synthetic applications, this difference is minor and both esters are used interchangeably based on commercial availability and the desired alcohol byproduct.

Biological and Pharmacological Significance

5-Amino-1H-pyrazole-4-carboxylate and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors developed for cancer therapy. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent pan-FGFR inhibitors.[14]

  • Antimicrobial Agents: Various functionalized pyrazoles have demonstrated significant antibacterial and antifungal activities.[15]

  • Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives have been shown to possess anti-inflammatory and analgesic properties.[16]

Currently, there is a lack of publicly available, direct comparative studies on the biological activity of this compound versus its methyl counterpart. The choice between the two in a drug discovery program would likely be based on synthetic convenience and the overall physicochemical profile of the final drug candidate, where the ester may be a modifiable handle to fine-tune properties like solubility and metabolic stability.

Conclusion

Ethyl and mthis compound are foundational building blocks in synthetic and medicinal chemistry. Their properties are largely similar, with the ethyl ester being slightly more lipophilic. The choice between them often comes down to practical considerations such as the cost and availability of starting materials or the desired properties of downstream products. While a comprehensive, direct comparison of their performance in various experimental settings is not extensively documented, this guide provides a solid foundation based on available data for researchers to make informed decisions in their work. Further head-to-head studies would be beneficial to fully elucidate the subtle yet potentially significant differences in their performance.

References

A Comparative Guide to the Synthetic Routes of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a critical scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of these valuable heterocyles can be approached through several distinct pathways, each with its own set of advantages and limitations. This guide provides an objective comparison of four prominent synthetic routes to aminopyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes to Aminopyrazoles

The following table summarizes the key quantitative data for four common methods of aminopyrazole synthesis.

Synthetic Route Starting Materials Product Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
From β-Ketonitriles β-Ketonitrile, Hydrazine5-Aminopyrazole2 - 6 hReflux70 - 95%Versatile, widely applicable, good yields.[1][2]β-Ketonitriles can be challenging to prepare and may have stability issues.[1]
Multicomponent Reaction (MCR) Aldehyde, Malononitrile, Phenylhydrazine5-Aminopyrazole-4-carbonitrile5 - 90 minRoom Temp. - Reflux80 - 95%High efficiency, short reaction times, operational simplicity, environmentally friendly.[3][4][5]Limited to specific substitution patterns based on starting materials.
From Isoxazoles (Two-Step) Isoxazole, Base, Hydrazine3- or 5-Aminopyrazole~3 hRoom Temp. - 60~90%Fast, high purity, milder conditions.[2]Substrate-dependent yields; may not be suitable for all isoxazoles.[2]
Thorpe-Ziegler Cyclization Dicyanohydrazone, Alkylating Agent, Base4-Aminopyrazole0.5 - 12 h80 - 14060 - 85%Provides access to 4-aminopyrazoles, a less common isomer.[6]Requires multi-step preparation of the dicyanohydrazone precursor.

Detailed Experimental Protocols

Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This method is one of the most established and versatile routes to 5-aminopyrazoles.[1] The reaction proceeds through the condensation of a β-ketonitrile with hydrazine, forming a hydrazone intermediate which then undergoes intramolecular cyclization.[1]

Experimental Protocol:

A solution of a β-ketonitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 5-aminopyrazole product.

A specific example involves the reaction of a β-ketonitrile with a monosubstituted hydrazine in refluxing ethanol, yielding the corresponding 5-aminopyrazole in 70-75% yield after 2-6 hours.[6]

Multicomponent Synthesis of 5-Aminopyrazoles

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot process.[3][4] This route is particularly advantageous for its operational simplicity and often environmentally benign conditions.[5]

Experimental Protocol:

To a solution of an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, phenylhydrazine (1.0 eq) and a catalytic amount of a suitable catalyst (e.g., DABCO, p-TSA) are added. The reaction mixture is stirred at room temperature or heated to reflux for 5-90 minutes. The product precipitates from the reaction mixture and is isolated by filtration, washed with ethanol, and dried.

In a representative procedure, the reaction of an aldehyde, malononitrile, and phenylhydrazine in an aqueous medium using a catalyst can be completed in as little as 5 minutes with high yields.

Synthesis of Aminopyrazoles from Isoxazoles

The transformation of isoxazoles to aminopyrazoles can be achieved via a ring-opening and subsequent ring-closing cascade. A two-step process is often favored for its speed and the purity of the resulting product.[2]

Experimental Protocol (Two-Step):

Step 1: Isoxazole Ring Opening. To a solution of the isoxazole (1.0 eq) in a suitable solvent such as DMSO, an aqueous solution of a base (e.g., NaOH) is added. The mixture is stirred at room temperature until the ring-opening is complete (monitored by NMR or LCMS), typically yielding a solution of the corresponding β-ketonitrile.

Step 2: Pyrazole Formation. The solution containing the β-ketonitrile is neutralized with an acid (e.g., acetic acid), followed by the addition of hydrazine hydrate (1.2 eq). The reaction mixture is then heated to approximately 60°C for about 3 hours. After cooling, the aminopyrazole product is isolated by extraction or crystallization. This two-step method is generally faster and provides a cleaner product compared to the one-step alternative which requires prolonged heating (around 15 hours).[2]

Thorpe-Ziegler Synthesis of 4-Aminopyrazoles

This synthetic strategy provides access to the 4-aminopyrazole scaffold, which is less readily obtained by other methods. The key step is an intramolecular Thorpe-Ziegler cyclization of a dicyanohydrazone precursor.[6]

Experimental Protocol:

Step 1: Synthesis of the Dicyanohydrazone. An appropriate hydrazone is N-alkylated with an α-haloacetonitrile (e.g., chloroacetonitrile) in a solvent like DMF with a base such as potassium carbonate at 90°C for 1 hour to form the dicyanohydrazone.

Step 2: Thorpe-Ziegler Cyclization. The isolated dicyanohydrazone is then treated with a strong base (e.g., sodium ethoxide in ethanol) and heated under reflux to induce intramolecular cyclization. The reaction mixture is then neutralized and the 4-aminopyrazole product is isolated by extraction and purified by crystallization. Microwave activation has been shown to significantly reduce the reaction time for the cyclization step.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 From β-Ketonitriles A0 β-Ketonitrile C0 Condensation A0->C0 B0 Hydrazine B0->C0 D0 Hydrazone Intermediate C0->D0 E0 Intramolecular Cyclization D0->E0 F0 5-Aminopyrazole E0->F0

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

G cluster_1 Multicomponent Reaction (MCR) A1 Aldehyde D1 One-Pot Reaction A1->D1 B1 Malononitrile B1->D1 C1 Phenylhydrazine C1->D1 E1 5-Aminopyrazole Derivative D1->E1

Caption: One-pot multicomponent synthesis of 5-aminopyrazoles.

G cluster_2 From Isoxazoles (Two-Step) A2 Isoxazole C2 Ring Opening A2->C2 B2 Base (e.g., NaOH) B2->C2 D2 β-Ketonitrile Intermediate C2->D2 F2 Cyclization D2->F2 E2 Hydrazine E2->F2 G2 Aminopyrazole F2->G2

Caption: Two-step synthesis of aminopyrazoles from isoxazoles.

G cluster_3 Thorpe-Ziegler Cyclization A3 Hydrazone C3 N-Alkylation A3->C3 B3 α-Haloacetonitrile B3->C3 D3 Dicyanohydrazone C3->D3 F3 Intramolecular Cyclization D3->F3 E3 Base E3->F3 G3 4-Aminopyrazole F3->G3

Caption: Synthesis of 4-aminopyrazoles via Thorpe-Ziegler cyclization.

References

Beyond Hydrazine: A Comparative Guide to Alternative Reagents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more versatile methods for the synthesis of pyrazoles—a core scaffold in many pharmaceuticals—this guide provides an objective comparison of alternative reagents to the highly toxic and carcinogenic hydrazine. Traditional reliance on hydrazine and its hydrate for the classic Knorr pyrazole synthesis is being challenged by the development of safer and often more efficient alternatives. This report details the performance of sulfonyl hydrazides, semicarbazide hydrochloride, and thiosemicarbazide, supported by experimental data and detailed protocols.

The selection of a suitable reagent for pyrazole synthesis is critical, influencing not only the safety and environmental impact of the process but also the yield, purity, and substitution pattern of the final product. The alternatives presented here offer distinct advantages, from improved safety profiles to unique reactivity and the potential for one-pot, multicomponent reactions.

Performance Comparison of Hydrazine Alternatives

The following tables summarize the quantitative performance of various hydrazine alternatives in pyrazole synthesis, focusing on reaction conditions and yields. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; the data presented is collated from various sources to provide a comparative overview.

Table 1: Sulfonyl Hydrazides as Hydrazine Surrogates

1,3-Dicarbonyl CompoundSulfonyl HydrazideCatalyst/SolventReaction ConditionsYield (%)Reference
Pentane-2,4-dionep-ToluenesulfonylhydrazideNaCoMo/Ethanol80 °C, 2 h99[1][2]
1-Phenylbutane-1,3-dioneBenzenesulfonyl hydrazideI2/TBHP, NaHCO3/DMSORoom Temp, 12 h85[1]
Dibenzoylmethanep-ToluenesulfonylhydrazideAcetic Acid/EthanolReflux, 4 h92
Ethyl AcetoacetateN'-Benzylidene tolylsulfonohydrazidesSilver CatalystNot SpecifiedModerate to Excellent[1]

Table 2: Semicarbazide Hydrochloride in N-Unsubstituted Pyrazole Synthesis

1,3-Dicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
Ethyl benzoylacetateWaterReflux, 1 h95[3]
Pentane-2,4-dioneWaterReflux, 1 h92[3]
1-(4-Chlorophenyl)-3-phenylpropane-1,3-dioneWaterReflux, 1.5 h96[3]

Table 3: Thiosemicarbazide in Pyrazole Synthesis

1,3-Dicarbonyl/α,β-Unsaturated KetoneCatalyst/SolventReaction ConditionsYield (%)Reference
ChalconeEthanolic NaOHRefluxNot specified
Ethyl acetoacetateAcetic AcidRefluxNot specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation in your own research.

Protocol 1: Synthesis of 3,5-dimethyl-1-(tosyl)pyrazole using p-Toluenesulfonylhydrazide
  • Reagents: Pentane-2,4-dione (1.0 mmol), p-Toluenesulfonylhydrazide (1.1 mmol), NaCoMo catalyst (1 mol%), Ethanol (5 mL).

  • Procedure: To a solution of pentane-2,4-dione in ethanol, add p-toluenesulfonylhydrazide and the NaCoMo catalyst.

  • Reflux the mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired pyrazole.[1][2]

Protocol 2: "On Water" Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate using Semicarbazide Hydrochloride
  • Reagents: Ethyl benzoylacetate (1 mmol), Semicarbazide hydrochloride (1.2 mmol), Water (5 mL).

  • Procedure: A mixture of ethyl benzoylacetate and semicarbazide hydrochloride in water is heated to reflux.

  • The reaction is stirred vigorously for 1 hour.

  • After cooling to room temperature, the solid product precipitates.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure pyrazole.[3] This method avoids the use of toxic solvents and often does not require further purification.[3]

Reaction Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for pyrazole formation using hydrazine and its alternatives.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Figure 1: Knorr Pyrazole Synthesis Pathway.

Sulfonyl_Hydrazide_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Sulfonylhydrazone Sulfonylhydrazone Dicarbonyl->Sulfonylhydrazone Condensation SulfonylHydrazide Sulfonyl Hydrazide SulfonylHydrazide->Sulfonylhydrazone Diazo Diazo Intermediate Sulfonylhydrazone->Diazo Base-mediated Elimination Cycloadduct Cycloadduct Diazo->Cycloadduct Intramolecular [3+2] Cycloaddition Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Figure 2: Pyrazole Synthesis via Sulfonyl Hydrazide.

Semicarbazide_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Semicarbazone Semicarbazone Dicarbonyl->Semicarbazone Condensation Semicarbazide Semicarbazide Hydrochloride Semicarbazide->Semicarbazone Cyclic_Intermediate Cyclic Intermediate Semicarbazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole N-Unsubstituted Pyrazole Cyclic_Intermediate->Pyrazole Elimination of Urea/Ammonia & CO₂

Figure 3: Pyrazole Synthesis using Semicarbazide.

Experimental Workflow

The general workflow for the synthesis of pyrazoles using alternative reagents is outlined below.

Experimental_Workflow Start Start: Select Reagents (1,3-Dicarbonyl & Hydrazine Alternative) Reaction Reaction Setup: - Solvent Selection - Catalyst Addition (if any) - Temperature Control Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, etc.) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End End: Pure Pyrazole Product Characterization->End

Figure 4: General Experimental Workflow.

Conclusion

The development of alternative reagents to hydrazine for pyrazole synthesis represents a significant advancement in green and sustainable chemistry. Sulfonyl hydrazides, semicarbazide hydrochloride, and thiosemicarbazide each offer viable, and often advantageous, routes to this important heterocyclic core. While sulfonyl hydrazides provide access to N-sulfonylated pyrazoles with high yields, semicarbazide hydrochloride offers a simple and efficient "on water" method for N-unsubstituted pyrazoles. Although quantitative data for thiosemicarbazide is less prevalent in direct comparisons, it remains a valuable reagent, particularly for the synthesis of pyrazole-1-carbothioamides.

The choice of reagent will ultimately depend on the desired substitution pattern of the pyrazole, safety considerations, and the specific reaction conditions available. This guide provides a foundational understanding of the available alternatives, enabling researchers to make informed decisions for the synthesis of novel pyrazole-containing compounds with applications in drug discovery and development.

References

A Comparative Guide to the Bioactivity of 3-Aminopyrazole and 5-Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a simple amino group on the pyrazole ring profoundly influences the biological activity of its derivatives. This guide provides a comparative analysis of 3-aminopyrazole and 5-aminopyrazole isomers, two key scaffolds in medicinal chemistry. While direct, head-to-head experimental comparisons of identically substituted isomers are not abundant in publicly available literature, this document synthesizes existing data to offer insights into their differential bioactivities, particularly as kinase inhibitors. The information presented is based on a combination of in-silico predictions and experimental findings for representative compounds.

Isomeric Scaffolds: A Tale of Differential Selectivity

Computational studies suggest that the position of the amino group on the pyrazole ring is a critical determinant of the biological targets with which these compounds are likely to interact. An in-silico analysis of large compound libraries has indicated that derivatives of 3-aminopyrazole and 5-aminopyrazole exhibit selectivity for different families of protein kinases.[1][2]

  • 3-Aminopyrazole derivatives show a higher propensity to interact with the Janus kinase (JAK) family and Cyclin-Dependent Kinases (CDKs) .[1][3][4] The arrangement of the amino group in the 3-position facilitates a hydrogen bond donor-acceptor-donor pattern that is effective for binding to the hinge region of the ATP pocket in kinases like CDKs.[3][4]

  • 5-Aminopyrazole derivatives , on the other hand, demonstrate a greater selectivity towards p38 Mitogen-Activated Protein Kinase (MAPK) .[1] This scaffold is also a versatile precursor for a wide range of fused heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[5]

This differential selectivity underscores the importance of the isomeric form of the aminopyrazole core in the rational design of targeted therapies.

Comparative Bioactivity Data: Representative Kinase Inhibitors

To illustrate the distinct applications of these isomers, the following table summarizes the bioactivity of a representative 3-aminopyrazole-based CDK2 inhibitor and a 5-aminopyrazole-based p38α MAPK inhibitor. It is important to note that these compounds are not isomeric pairs but are examples of potent inhibitors from their respective classes.

Scaffold Compound Target Kinase IC50 (nM) Reference
3-AminopyrazoleAT7519CDK2100[4]
5-AminopyrazolePirtobrutinib (a BTK inhibitor with a 5-aminopyrazole core)p38α MAPKNot directly available in the provided search results, but 5-aminopyrazoles are known p38MAPK inhibitors. Pirtobrutinib is a potent BTK inhibitor.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are representative protocols for kinase inhibition assays.

General Kinase Inhibition Assay (for CDK2)

This protocol is a generalized representation based on common practices for assessing CDK2 inhibition.

  • Reagents and Materials :

    • Recombinant human CDK2/Cyclin A enzyme.

    • Histone H1 as a substrate.

    • [γ-³³P]ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (3-aminopyrazole derivatives) dissolved in DMSO.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure :

    • The kinase reaction is typically carried out in a final volume of 25 µL in 96-well plates.

    • The reaction mixture contains the kinase buffer, the substrate (Histone H1), and [γ-³³P]ATP.

    • Test compounds at various concentrations are pre-incubated with the CDK2/Cyclin A enzyme for a defined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of the ATP/substrate mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on the filter plates, which are then washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

p38α MAPK Inhibition Assay

This is a representative protocol for evaluating inhibitors of p38α MAPK.

  • Reagents and Materials :

    • Active recombinant human p38α MAPK.

    • Biotinylated ATF2 as a substrate.

    • ATP.

    • Assay buffer (e.g., HEPES, MgCl₂, DTT).

    • Test compounds (5-aminopyrazole derivatives) in DMSO.

    • Anti-phospho-ATF2 antibody conjugated to a detection molecule (e.g., horseradish peroxidase or a fluorescent probe).

    • 96-well assay plates.

    • Plate reader (colorimetric or fluorescence).

  • Procedure :

    • The assay is performed in a 96-well plate format.

    • The p38α MAPK enzyme is incubated with the test compounds at varying concentrations in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the biotinylated ATF2 substrate and ATP.

    • The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

    • The reaction is stopped, and the plate is washed.

    • The amount of phosphorylated substrate is detected by adding the anti-phospho-ATF2 antibody.

    • After another incubation and wash step, a detection reagent is added, and the signal is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a control (DMSO without inhibitor), and IC₅₀ values are determined from the dose-response curves.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To better understand the context of the bioactivity of these aminopyrazole isomers, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway involving CDK2 and p38 MAPK, as well as a typical experimental workflow for a kinase inhibition assay.

G Simplified Signaling Pathways in Cancer cluster_0 Cell Cycle Progression cluster_1 Stress Response & Inflammation GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K MKK36 MKK3/6 MAP3K->MKK36 p38 p38 MAPK MKK36->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, p53) p38->TranscriptionFactors Inflammation Inflammation / Apoptosis TranscriptionFactors->Inflammation Inhibitor3AP 3-Aminopyrazole Inhibitors (e.g., AT7519) Inhibitor3AP->CDK2 Inhibitor5AP 5-Aminopyrazole Inhibitors Inhibitor5AP->p38

Caption: Simplified signaling pathways involving CDK2 in cell cycle progression and p38 MAPK in stress response, highlighting the inhibitory action of aminopyrazole derivatives.

G Experimental Workflow for Kinase Inhibition Assay A 1. Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B 2. Dispense Kinase and Test Compound into Assay Plate A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate for Kinase Reaction D->E F 6. Stop Reaction E->F G 7. Detect Phosphorylated Substrate F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A generalized experimental workflow for determining the inhibitory activity of compounds against a target kinase.

Conclusion

The isomeric relationship between 3-aminopyrazole and 5-aminopyrazole provides a compelling platform for understanding structure-activity relationships in drug design. While both scaffolds are privileged structures in medicinal chemistry, their utility is dictated by the specific biological target. Current research indicates a trend where 3-aminopyrazole derivatives are more frequently developed as inhibitors of cell cycle-related kinases like CDKs, whereas 5-aminopyrazoles are explored for their role in inhibiting stress-activated kinases such as p38 MAPK, in addition to their broad utility as synthetic precursors. This guide serves as a foundational resource for researchers aiming to leverage the distinct properties of these aminopyrazole isomers in the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their bioactivities.

References

Spectroscopic Differentiation of Aminopyrazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous identification of regioisomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. Aminopyrazoles, a common scaffold in medicinal chemistry, frequently present as regioisomers, primarily the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomeric forms. This guide provides a comparative analysis of these regioisomers using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data to aid researchers in their structural elucidation efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing aminopyrazole regioisomers. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the local electronic environment, which differs significantly between isomers. In solution, 3(5)-aminopyrazoles often exist in a dynamic equilibrium between the 3-amino and 5-amino tautomers, which can sometimes complicate direct analysis. However, in certain solvents like DMSO-d₆, this exchange can be slow enough on the NMR timescale to allow for the observation of signals from both distinct tautomers.[1]

Key Differentiating Features in ¹H NMR:
  • Chemical Shift of H4: The proton at the 4-position of the pyrazole ring is a key diagnostic signal. Its chemical shift can be influenced by the position of the amino group.

  • N-H and NH₂ Protons: The signals for the ring N-H and the exocyclic NH₂ protons can provide clues, although they are often broad and may exchange with solvent.

  • Derivatization: To overcome the challenge of tautomerism, derivatization can be employed. For instance, N-tosylation of 1-substituted 1H-pyrazolamines leads to a discernible low-field chemical shift of the H4 proton, which allows for clear differentiation between the 3- and 5-amino isomers.[2]

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts for 3-aminopyrazole and 5-aminopyrazole. Note that actual values can vary based on solvent and concentration.

Nucleus Position 3-Aminopyrazole (δ, ppm) 5-Aminopyrazole (δ, ppm) Key Observations
¹H H4~5.5 - 5.7~5.3 - 5.5The H4 proton in the 3-amino isomer is typically slightly deshielded compared to the 5-amino isomer.
H5 / H3~7.3 - 7.5~7.1 - 7.3The proton adjacent to the sp² ring nitrogen is more deshielded.
¹³C C3~155 - 157~145 - 147The carbon bearing the amino group (C3) in 3-aminopyrazole is significantly downfield.
C4~95 - 97~98 - 100C4 chemical shifts are also distinct between the two isomers.
C5~130 - 132~152 - 154The C5 carbon in 5-aminopyrazole, attached to the amino group, shows a characteristic downfield shift.

Note: Data is compiled and representative of typical values found in the literature.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The distinct bond arrangements in 3-aminopyrazole and 5-aminopyrazole result in unique IR absorption spectra, particularly in the fingerprint region and the N-H stretching region. Studies using matrix isolation IR spectroscopy have provided high-resolution data for both tautomers.[4] The 3-aminopyrazole (3AP) tautomer is generally found to be more stable than the 5-aminopyrazole (5AP) tautomer.[4][5]

Key Differentiating Features in IR Spectra:
  • N-H Stretching Region (3500-3300 cm⁻¹): The frequencies and shapes of the symmetric and asymmetric N-H stretches of the amino group can differ.

  • Ring Vibrations (1600-1400 cm⁻¹): C=C, C=N, and C-N stretching and bending vibrations within the pyrazole ring are characteristic for each isomer.

  • NH₂ Bending (Scissoring) (~1630 cm⁻¹): The position of this band can provide structural information.

Comparative IR Absorption Data

The table below presents selected experimental IR bands for 3-aminopyrazole and 5-aminopyrazole isolated in an Argon matrix.

Vibrational Mode 3-Aminopyrazole (cm⁻¹) 5-Aminopyrazole (cm⁻¹)
NH₂ Asymmetric Stretch3530.83533.2
NH₂ Symmetric Stretch3418.53424.3
Ring N-H Stretch3448.13514.9
NH₂ Scissoring1636.51629.9
Ring Stretching1558.91581.5
Ring Stretching1493.21512.6

Source: Experimental data from matrix isolation IR spectroscopy.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown aminopyrazole regioisomer.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Elucidation cluster_3 Identification Sample Unknown Aminopyrazole Isomer NMR Acquire ¹H, ¹³C, 2D NMR (e.g., in DMSO-d₆) Sample->NMR IR Acquire IR Spectrum (e.g., KBr pellet or solution) Sample->IR UV Acquire UV-Vis Spectrum (e.g., in Methanol) Sample->UV CompareNMR Compare δ shifts and coupling patterns NMR->CompareNMR CompareIR Compare vibrational frequencies (N-H, Ring modes) IR->CompareIR CompareUV Compare λmax and absorption profile UV->CompareUV Iso3AP Identified as 3-Aminopyrazole CompareNMR->Iso3AP Iso5AP Identified as 5-Aminopyrazole CompareNMR->Iso5AP Mixture Identified as Tautomeric Mixture CompareNMR->Mixture CompareIR->Iso3AP CompareIR->Iso5AP CompareUV->Iso3AP CompareUV->Iso5AP Database Reference Spectra & Literature Data Database->CompareNMR Database->CompareIR Database->CompareUV

Caption: Workflow for aminopyrazole regioisomer identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While often less structurally informative than NMR or IR, the λmax (wavelength of maximum absorbance) can differ between regioisomers due to variations in their conjugated π-electron systems. The UV absorption spectrum of pyrazole itself shows a maximum absorption cross-section at 203 nm.[6] For aminopyrazoles, the amino group acts as an auxochrome, shifting the absorption to longer wavelengths. Broadband UV irradiation (λ > 235 nm) has been shown to induce the conversion of the more stable 3-aminopyrazole tautomer into the 5-aminopyrazole form, a process that can be monitored by IR spectroscopy.[4]

Comparative UV-Vis Data

Direct comparative λmax values for the pure, isolated regioisomers are not extensively documented due to their tautomeric nature in common solvents. However, subtle differences in their absorption profiles are expected.

Compound Typical λmax Range (nm) Solvent
Aminopyrazoles220 - 280Methanol / Ethanol

Note: The λmax is influenced by the solvent, pH, and substitution on the pyrazole ring. The values represent a general range for aminopyrazole derivatives.[7][8]

Experimental Protocols

a. NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Parameters: Use a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a spectral width of approximately 220-250 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.

b. IR Spectroscopy (Matrix Isolation)

This is a specialized technique for obtaining high-resolution spectra of individual tautomers.

  • Matrix Preparation: The aminopyrazole sample is heated in a Knudsen cell to produce a vapor, which is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) held at a low temperature (~10-15 K).[4]

  • Data Acquisition: An IR spectrum of the isolated molecules in the solid matrix is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 0.5 cm⁻¹. The optical path is purged with dry, CO₂-filtered air to minimize atmospheric interference.[4]

c. UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminopyrazole sample in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. Concentrations are typically in the micromolar (µM) range to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 190-400 nm. A solvent-only baseline should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

References

Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography for Ethyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical development, is best validated through single-crystal X-ray crystallography. This guide provides a comparative analysis of its crystallographic data with closely related derivatives and other analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for structural elucidation.

While a crystal structure for the parent this compound is not publicly available, analysis of its derivatives provides critical insights into the expected molecular geometry. This guide will compare the crystallographic data of three such derivatives and contrast these findings with data from other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the parent compound and its analogues.

Crystallographic Data Comparison

Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and the overall molecular conformation. Below is a comparison of key crystallographic parameters for three derivatives of this compound.

ParameterEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2]Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[3]Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[2]
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nCcP-1
a (Å) 6.2787(7)16.146(5)7.0012(7)
b (Å) 15.4360(12)14.653(4)7.5870(8)
c (Å) 15.2714(13)14.621(4)10.1055(10)
α (°) 909081.038(2)
β (°) 96.263(9)106.052(8)72.173(2)
γ (°) 909065.643(1)
Volume (ų) 1471.24(2)3324.3(16)465.26(8)

Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, NMR and mass spectrometry are crucial for routine characterization and confirmation of the molecular formula.

TechniqueThis compound & Derivatives
¹H NMR Spectral data for various derivatives show characteristic peaks for the pyrazole ring protons, the amino group, and the ethyl ester moiety. For instance, in Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the pyrazole proton appears as a singlet around 7.90 ppm.
¹³C NMR Carbon NMR provides information on the carbon framework of the molecule.
Mass Spectrometry The molecular weight of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been determined to be 169.1811 g/mol , confirming its elemental composition.

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard protocol for the structural determination of small organic molecules by single-crystal X-ray diffraction involves the following steps:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. For instance, diffraction-quality crystals of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate were grown by slow diffusion of an ethanol solution.[4]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Visualizing the Workflow

The experimental workflow for X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Experimental workflow for X-ray crystallography.

References

Assessing the Purity of Commercial Ethyl 5-amino-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial ethyl 5-amino-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing its role as a potential impurity in active pharmaceutical ingredients such as Allopurinol, rigorous purity evaluation is paramount.[1] This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Key Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis and impurity profiling.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and residual solvents.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[3][4]

Comparison of Analytical Methods

Method Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High sensitivity, high resolution, well-established for pharmaceutical analysis.[2]Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity for volatile compounds.[2]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main component and impurities, quantitative analysis (qNMR) without a specific reference standard for each impurity.[3][5]Provides detailed structural information, can be a primary ratio method for quantification.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[4]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups.Fast and simple, good for initial identification.Limited quantitative capability, not suitable for complex mixtures.
Elemental Analysis Determination of the elemental composition (C, H, N, etc.) of a sample.Confirmation of the empirical formula.Provides fundamental composition data.Does not provide information on impurities with the same elemental composition.

Potential Impurities in Commercial this compound

Based on the synthesis of related pyrazole derivatives and its identification as an impurity in Allopurinol, potential impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis process. For instance, in the synthesis of a related compound, ethoxy methylene ethyl cyanoacetate and a hydrazine derivative are used.[6]

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed during storage or handling.

  • Isomers: Structural isomers of the target compound.

  • Related Impurities from API Synthesis: As it is an impurity in Allopurinol, related substances from the Allopurinol synthesis pathway might be present.[1] These include 5-(formylamino)-1H-pyrazole-4-carboxamide and ethyl-5-(formylamino)-1H-pyrazole-4-carboxylate.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% trifluoroacetic acid) and Solvent B (Acetonitrile with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is designed to identify and quantify common residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) that does not contain the expected residual solvents.

Quantitative NMR (qNMR) Spectroscopy for Purity Determination

This protocol provides a method for determining the absolute purity of the compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d6 in a clean, dry NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Quantitative Purity GC_MS GC_MS Dissolution->GC_MS Volatile Impurities NMR NMR Dissolution->NMR Structural & Quantitative Purity_Report Purity_Report HPLC->Purity_Report Impurity_Profile Impurity_Profile HPLC->Impurity_Profile GC_MS->Impurity_Profile NMR->Purity_Report Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation

Caption: Workflow for the purity assessment of this compound.

Hypothetical_Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression EAPC_Analog EAPC Analog (Drug Candidate) EAPC_Analog->Kinase_A Inhibits

Caption: Hypothetical signaling pathway involving a derivative of this compound.

References

The Strategic Advantage of Ethyl 5-Amino-1H-pyrazole-4-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone for the development of a vast array of functional molecules.[1][2] Among the diverse pyrazole-based building blocks, ethyl 5-amino-1H-pyrazole-4-carboxylate has emerged as a particularly advantageous precursor. This guide provides an objective comparison of this compound with other pyrazole building blocks, supported by experimental data, to elucidate its superior utility in the synthesis of complex heterocyclic systems.

The strategic placement of the amino and carboxylate functionalities at the C5 and C4 positions, respectively, endows this compound with unique reactivity and versatility. This specific arrangement facilitates regioselective cyclization reactions, leading to the efficient synthesis of a variety of fused pyrazole derivatives with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

Comparative Analysis of Synthetic Utility

The primary advantage of this compound lies in its predictable and high-yielding participation in cyclocondensation reactions. To illustrate this, a comparison with its isomer, ethyl 3-amino-1H-pyrazole-4-carboxylate, in the synthesis of pyrazolo[3,4-b]pyridines is particularly insightful. The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely used method for constructing this fused ring system.[4]

Building BlockReagentProductYield (%)Reference
This compoundEthyl 2,4-dioxo-4-phenylbutanoateEthyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateHigh[5]
3-Amino-1H-pyrazoleDiethyl 2-(ethoxymethylene)malonate4-Chloro substituted 1H-pyrazolo[3,4-b]pyridineN/A[4]
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic aldehydes and ethyl pyruvateEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylatesN/A[6]

Note: "N/A" indicates that a specific yield was not provided in the cited abstract.

The higher yields often observed with 5-aminopyrazoles can be attributed to the electronic and steric factors governing the cyclization process. The nucleophilicity of the exocyclic amino group and the adjacent ring nitrogen, combined with the electrophilicity of the carbonyl carbons in the reaction partner, dictates the regiochemical outcome. In the case of this compound, the C4-ester group can influence the reactivity of the C5-amino group, leading to a more favorable pathway for the desired cyclization.

Regioselectivity in Fused System Synthesis

The substitution pattern of the starting aminopyrazole is a critical determinant of the final product's structure in the synthesis of fused heterocycles. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and β-dicarbonyl compounds, the use of a 5-aminopyrazole derivative leads to a specific regioisomer. This regioselectivity is a significant advantage as it simplifies purification processes and ensures the desired biological activity, which is often highly dependent on the precise arrangement of atoms in the molecule.

G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridines cluster_1 Synthesis of Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazole 5-Aminopyrazole Intermediate Intermediate 5-Aminopyrazole->Intermediate Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Intermediate->Pyrazolo[3,4-b]pyridine Cyclization 5-Aminopyrazole_2 5-Aminopyrazole Intermediate_2 Intermediate_2 5-Aminopyrazole_2->Intermediate_2 Reaction Beta-Dicarbonyl β-Dicarbonyl Compound Beta-Dicarbonyl->Intermediate_2 Reaction Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Intermediate_2->Pyrazolo[1,5-a]pyrimidine Regioselective Cyclization

Figure 1. Synthetic pathways to fused pyrazole systems.

Advantages in Drug Design and Physicochemical Properties

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] The specific substitution pattern of this compound offers several advantages in drug design. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens and the carbonyl oxygen of the ester can act as hydrogen bond acceptors, facilitating strong interactions with protein targets.[7]

An in-silico study on aminopyrazole isomers highlighted the importance of the amino group's position on the pyrazole ring in determining the physicochemical properties and interaction profiles of the resulting compounds.[8] The study revealed that derivatives of 5-aminopyrazole tend to have a higher octanol/water partition coefficient (ClogP) compared to 3-amino and 4-amino isomers.[8] This property can influence the pharmacokinetic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

A common method for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound in a suitable solvent, often under acidic or basic catalysis.

Example Protocol:

A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole, an appropriate aromatic aldehyde, and ethyl pyruvate is refluxed in a suitable solvent such as ethanol or acetic acid.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

G Start Start: Mix Reactants Reactants 5-Aminopyrazole + Aromatic Aldehyde + Ethyl Pyruvate Start->Reactants Reflux Reflux in Solvent Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Filter Filter Product Cool->Filter Purify Recrystallize Product Filter->Purify End End: Pure Product Purify->End

Figure 2. Experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent.

Example Protocol:

A mixture of a 5-aminopyrazole and a 1,3-diketone or keto ester is heated in a solvent such as acetic acid, with or without a catalyst like sulfuric acid.[9] The reaction can also be performed under microwave irradiation to reduce reaction times. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Conclusion

This compound stands out as a superior building block in heterocyclic synthesis due to its inherent structural features that favor high-yield and regioselective reactions. Its ability to serve as a precursor to a wide range of biologically active fused pyrazole systems, coupled with the advantageous physicochemical properties it imparts to its derivatives, makes it an invaluable tool for researchers in drug discovery and materials science. The predictable reactivity and the wealth of established synthetic protocols further solidify its position as a preferred starting material for the construction of complex molecular architectures.

References

A Comparative Guide to the Applications of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block, or scaffold, that has garnered significant attention in medicinal chemistry. Its unique structural features allow for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive review of the applications of this pyrazole derivative, with a particular focus on its use in the development of anticancer agents and kinase inhibitors. Experimental data is presented for objective comparison, and detailed methodologies for key experiments are provided.

Kinase Inhibitors: A Primary Application

A major focus of research involving this compound has been the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers. Derivatives of this compound have been successfully designed as pan-FGFR inhibitors, targeting multiple members of the FGFR family.

One notable study designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR covalent inhibitors. These compounds were engineered to target both the wild-type and drug-resistant gatekeeper mutant forms of FGFRs. The representative compound, 10h , demonstrated potent activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant in biochemical assays.[1] Furthermore, 10h exhibited strong anti-proliferative activity against various cancer cell lines.[1]

Table 1: In Vitro Activity of Pan-FGFR Inhibitor 10h [1]

Target/Cell LineIC50 (nM)
FGFR1 (biochemical)46
FGFR2 (biochemical)41
FGFR3 (biochemical)99
FGFR2 V564F (biochemical)62
NCI-H520 (lung cancer)19
SNU-16 (gastric cancer)59
KATO III (gastric cancer)73
Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is another critical pathway in cancer development. Researchers have designed and synthesized a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors. One of the standout compounds, 3f , displayed impressive inhibitory activity against JAK1, JAK2, and JAK3 in the nanomolar range and showed potent antiproliferative activity against a panel of cancer cell lines.[2]

Table 2: In Vitro Kinase and Antiproliferative Activity of JAK Inhibitor 3f [2]

Target/Cell LineIC50 (nM)
JAK13.4
JAK22.2
JAK33.5
PC-3 (prostate cancer)>10 µM
HEL (erythroleukemia)1.1 µM
K562 (chronic myelogenous leukemia)1.5 µM
MCF-7 (breast cancer)3.2 µM
MOLT4 (acute lymphoblastic leukemia)0.9 µM

Anticancer Activity Beyond Kinase Inhibition

Derivatives of this compound have also demonstrated significant anticancer activity through other mechanisms. For instance, a series of novel diphenyl pyrazole-chalcone derivatives were synthesized and evaluated for their cytotoxic activities against 14 different cancer cell lines. Many of these compounds showed moderate to significant anticancer activity.

Analgesic and Anti-inflammatory Properties

Beyond oncology, this pyrazole scaffold has been utilized to develop compounds with analgesic and anti-inflammatory properties. A study reported the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. Several of these compounds exhibited significant analgesic and anti-inflammatory activities in vivo, with a reduced ulcerogenic index compared to the standard drug, diclofenac sodium.[3]

Experimental Protocols

General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives (as pan-FGFR inhibitors)

A mixture of this compound, a substituted aniline, and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a suitable solvent like DMF (N,N-dimethylformamide) is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1H-pyrazole-4-carboxamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a radiometric or fluorescence-based assay. The kinase, a specific substrate peptide, and the test compound at various concentrations are incubated in a reaction buffer containing ATP and MgCl2. The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration. The amount of phosphorylated substrate is then quantified. For radiometric assays, this involves measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the IC50 values are determined.[4][5]

Visualizations

Synthesis_Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Mixture Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Purification (Column Chromatography) Purification (Column Chromatography) Reaction Mixture->Purification (Column Chromatography) Work-up Final Product Final Product Purification (Column Chromatography)->Final Product

Caption: General workflow for the synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Activates PI3K PI3K FGFR_dimer->PI3K Activates PLCG PLCγ FGFR_dimer->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Pyrazole_Inhibitor Pyrazole-based FGFR Inhibitor Pyrazole_Inhibitor->FGFR_dimer Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazole-based derivatives.[6][7][8][9]

References

A Comparative Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole and its derivatives is a cornerstone of creating novel therapeutics and functional materials. The choice of synthetic methodology profoundly impacts not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of four key methods for pyrazole synthesis: the traditional Knorr and Paal-Knorr syntheses, alongside modern microwave-assisted and ultrasound-assisted techniques. By objectively comparing their performance with supporting experimental data, this guide aims to empower researchers to make informed decisions for their specific synthetic needs.

At a Glance: Performance Comparison of Pyrazole Synthesis Methods

The efficiency and cost-effectiveness of a synthetic route are critical parameters in both academic and industrial research. The following tables summarize the key quantitative data for the synthesis of a model pyrazole, 3,5-dimethylpyrazole, using the four distinct methodologies. This allows for a direct comparison of reagent costs, reaction conditions, and overall efficiency.

Table 1: Cost Analysis per Synthesis (for 3,5-dimethylpyrazole)

ParameterKnorr Synthesis (Conventional Heating)Paal-Knorr Synthesis (Conventional Heating)Microwave-Assisted SynthesisUltrasound-Assisted Synthesis
Starting Materials Acetylacetone, Hydrazine Hydrate2,5-Hexanedione, Hydrazine HydrateAcetylacetone, Hydrazine HydrateAcetylacetone, Hydrazine Hydrate
Catalyst/Solvent Glacial Acetic Acid, EthanolAcetic AcidGlacial Acetic Acid, EthanolWater
Estimated Reagent Cost per mmol of Pyrazole ~$0.10 - $0.20~$0.15 - $0.25~$0.10 - $0.20~$0.08 - $0.15
Energy Consumption HighHighLowLow
Waste Generation Moderate (organic solvents)Moderate (organic solvents)Low (minimal solvent)Very Low (water as solvent)

Table 2: Performance Metrics of Pyrazole Synthesis Methods

ParameterKnorr Synthesis (Conventional Heating)Paal-Knorr Synthesis (Conventional Heating)Microwave-Assisted SynthesisUltrasound-Assisted Synthesis
Typical Yield (%) 70-90%80-95%85-95%80-92%
Reaction Time 1-4 hours2-4 hours5-15 minutes30-60 minutes
Reaction Temperature (°C) 80-100100-120100-15040-60
Scalability Well-establishedWell-establishedModerateModerate
Environmental Impact (Green Chemistry) ModerateModerateLowVery Low

In-Depth Analysis of Synthesis Methods

Knorr Pyrazole Synthesis (Conventional Heating)

The Knorr synthesis, a classic and widely used method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] Its primary advantages are the use of readily available and relatively inexpensive starting materials. However, the requirement for prolonged heating leads to higher energy consumption and the use of organic solvents contributes to waste generation.

Paal-Knorr Pyrazole Synthesis (Conventional Heating)

Similar to the Knorr synthesis, the Paal-Knorr reaction is a reliable method for synthesizing substituted pyrroles and can be adapted for pyrazoles by using hydrazine derivatives with 1,4-dicarbonyl compounds.[2][3] It often provides high yields but shares the same drawbacks as the Knorr synthesis regarding energy consumption and solvent waste due to the need for sustained heating.

Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In pyrazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[4] This method significantly lowers energy consumption compared to conventional heating and can often be performed with minimal or no solvent, aligning with the principles of green chemistry.[4]

Ultrasound-Assisted Pyrazole Synthesis

Ultrasonic irradiation provides an alternative energy source for chemical reactions, promoting faster reaction rates through acoustic cavitation.[5] This method offers the advantage of operating at lower temperatures than conventional and microwave heating, which can be beneficial for thermally sensitive substrates.[5] Furthermore, ultrasound-assisted pyrazole synthesis can often be conducted in greener solvents like water, minimizing the environmental impact.[5]

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-dimethylpyrazole using each of the four methods are provided below. These protocols are based on established literature procedures and serve as a practical guide for researchers.

Knorr Pyrazole Synthesis: Conventional Heating Protocol

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Glacial acetic acid (0.5 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve acetylacetone in ethanol.

  • Add hydrazine hydrate and glacial acetic acid to the solution.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water.

Paal-Knorr Pyrazole Synthesis: Conventional Heating Protocol

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Acetic acid (1 mL)

  • Ethanol (20 mL)

Procedure:

  • Combine 2,5-hexanedione and hydrazine hydrate in a round-bottom flask containing ethanol.

  • Add acetic acid to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography.

Microwave-Assisted Pyrazole Synthesis Protocol

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Glacial acetic acid (2 drops)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine acetylacetone, hydrazine hydrate, and glacial acetic acid in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The product is purified by recrystallization.

Ultrasound-Assisted Pyrazole Synthesis Protocol

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Water (15 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend acetylacetone and hydrazine hydrate in water.

  • Place the flask in an ultrasonic bath and irradiate at 50°C for 45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is collected by filtration, washed with cold water, and dried.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for each synthesis method.

Knorr_Synthesis_Workflow Reagents Combine Acetylacetone, Hydrazine Hydrate, Acetic Acid, and Ethanol Reflux Reflux for 2 hours at 80-100°C Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Evaporation Solvent Evaporation (Reduced Pressure) Cooling->Evaporation Purification Recrystallization Evaporation->Purification Product 3,5-Dimethylpyrazole Purification->Product

Knorr Synthesis Workflow

Paal_Knorr_Synthesis_Workflow Reagents Combine 2,5-Hexanedione, Hydrazine Hydrate, Acetic Acid, and Ethanol Reflux Reflux for 3 hours at 100-120°C Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Column Chromatography Evaporation->Purification Product 3,5-Dimethylpyrazole Purification->Product

Paal-Knorr Synthesis Workflow

Microwave_Synthesis_Workflow Reagents Combine Reagents in Microwave Vessel Irradiation Microwave Irradiation (120°C, 10 min) Reagents->Irradiation Cooling Cooling Irradiation->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Recrystallization Evaporation->Purification Product 3,5-Dimethylpyrazole Purification->Product

Microwave-Assisted Synthesis Workflow

Ultrasound_Synthesis_Workflow Reagents Suspend Reagents in Water Sonication Ultrasonic Irradiation (50°C, 45 min) Reagents->Sonication Filtration Filtration and Washing Sonication->Filtration Drying Drying Filtration->Drying Product 3,5-Dimethylpyrazole Drying->Product

Ultrasound-Assisted Synthesis Workflow

Conclusion

The choice of a pyrazole synthesis method is a multifaceted decision that requires careful consideration of various factors.

  • Conventional Methods (Knorr and Paal-Knorr): These methods are robust, well-understood, and utilize readily available starting materials, making them a cost-effective choice for many applications. However, their long reaction times and reliance on organic solvents are significant drawbacks from both an efficiency and environmental perspective.

  • Microwave-Assisted Synthesis: This modern technique offers a substantial improvement in terms of reaction speed and energy efficiency. The often-higher yields and cleaner reaction profiles can also simplify purification, saving time and resources. The initial investment in microwave instrumentation may be a consideration for some laboratories.

  • Ultrasound-Assisted Synthesis: This method provides a green and energy-efficient alternative, particularly with its ability to utilize water as a solvent and operate at lower temperatures. It represents an excellent choice for environmentally conscious synthesis and for substrates that may be sensitive to high temperatures.

Ultimately, the optimal pyrazole synthesis method will depend on the specific goals of the researcher, balancing the need for speed, cost-effectiveness, scalability, and environmental sustainability. This guide provides the necessary data and protocols to facilitate an informed and strategic selection.

References

A Comparative Analysis of Kinase Inhibitors Derived from Different Pyrazole Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to mimic the hinge-binding interactions of ATP within the kinase domain.[1] This versatile heterocyclic ring system has given rise to a multitude of approved drugs and clinical candidates targeting a wide array of kinases involved in diseases like cancer and inflammatory disorders.[2] This guide provides an objective comparison of kinase inhibitors derived from three distinct pyrazole cores: the foundational 1H-pyrazole , the crucial hinge-binding 3-aminopyrazole , and the adenine bioisostere pyrazolo[3,4-d]pyrimidine . We will delve into their structure-activity relationships, present supporting experimental data, and outline the methodologies used to evaluate their performance.

Comparative Analysis of Pyrazole Cores

The choice of the pyrazole core is a critical determinant of a kinase inhibitor's potency, selectivity, and pharmacokinetic properties. By modifying the core and its substituents, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase.

The 1H-Pyrazole Core

The simple, unsubstituted 1H-pyrazole ring serves as a versatile and synthetically accessible starting point for the development of kinase inhibitors.[3] Substitutions at various positions on the pyrazole ring allow for the exploration of different binding pockets within the kinase domain, leading to the discovery of potent and selective inhibitors.

A notable example of a kinase inhibitor built upon a substituted 1H-pyrazole core is Crizotinib . This multi-targeted inhibitor is approved for the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.

The 3-Aminopyrazole Core

The 3-aminopyrazole moiety is a "privileged scaffold" in kinase inhibitor design, frequently employed as a "hinge-binder."[1] The amino group at the 3-position forms critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interaction of the adenine ring of ATP.[1] This strong anchoring point allows for the development of highly potent inhibitors.

Danusertib (PHA-739358) and Tozasertib (VX-680) are prominent examples of inhibitors that feature a 3-aminopyrazole core and exhibit potent inhibition of Aurora kinases.[4][5][6]

The Pyrazolo[3,4-d]pyrimidine Core

The fused pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.[7][8] This core structure effectively mimics the natural ligand of kinases, allowing for strong binding to the ATP pocket.

Ruxolitinib , a potent inhibitor of Janus kinases (JAKs), is a prime example of a drug built on the pyrazolo[3,4-d]pyrimidine scaffold.[9][10] It is approved for the treatment of myelofibrosis and polycythemia vera. Another example is AT7519 , a multi-CDK inhibitor.[11][12][13]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the inhibitory activity (IC50 values) of representative kinase inhibitors from each pyrazole core class against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Kinase Inhibition Profile of Crizotinib (1H-Pyrazole Core)

KinaseIC50 (nM)
ALK2.9[14]
ROS11.1[15]
c-MET1-4[16]
IGF-1R8[17]
INSR7[17]

Table 2: Kinase Inhibition Profile of Danusertib and Tozasertib (3-Aminopyrazole Core)

KinaseDanusertib IC50 (nM)Tozasertib Ki (nM)
Aurora A13[5]0.6[6]
Aurora B79[5]-
Aurora C61[5]-
Abl25[18]-
c-RET31[18]-
FGFR147[18]-
TrkA31[18]-
RIPK1-20 (Kd)[19]

Table 3: Kinase Inhibition Profile of Ruxolitinib and AT7519 (Pyrazolo[3,4-d]pyrimidine Core)

KinaseRuxolitinib IC50 (nM)AT7519 IC50 (nM)
JAK13.3[10]-
JAK22.8[10]-
JAK3428[10]-
TYK219[10]-
CDK1-210[13]
CDK2-47[13]
CDK4-100[13]
CDK5-18[12]
CDK6-170[13]
CDK9-<10[13]
GSK3β-89[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by these inhibitors and a general experimental workflow for assessing their activity.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection inhibitor Inhibitor Dilution Series incubation Incubation inhibitor->incubation kinase Kinase Solution kinase->incubation substrate_atp Substrate/ATP Mix substrate_atp->incubation readout Signal Readout incubation->readout analysis Data Analysis (IC50) readout->analysis

General workflow for an in vitro kinase assay.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Simplified PI3K/Akt signaling pathway.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Simplified MAPK/ERK signaling pathway.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription initiates

Simplified JAK-STAT signaling pathway.

Aurora_Kinase_pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Role of Aurora Kinases in mitosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme in a cell-free system.[20]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable byproduct

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, EGTA, Brij-35)

  • Test compound (inhibitor) dissolved in DMSO

  • 96- or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, antibodies for ELISA, or luminescence reagents)

  • Plate reader (e.g., scintillation counter, spectrophotometer, or luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.[21]

  • Reaction Mixture Preparation: In each well of the assay plate, add the kinase reaction buffer, the purified kinase enzyme, and the test compound at various concentrations.[21]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[21]

  • Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺) or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection: Quantify the amount of phosphorylated substrate.[22]

    • Radiometric Assay: If using [γ-³²P]ATP, quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • ELISA-based Assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measure the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[23]

Cell-Based Kinase Phosphorylation Assay

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[24]

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and reagents

  • 96-well cell culture plates

  • Test compound (inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific to the phosphorylated form of the substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

  • Detection reagents (e.g., chemiluminescent substrate for HRP)

  • Western blot apparatus or ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).[24]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours). Include appropriate vehicle controls.[24]

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add cell lysis buffer to each well to extract cellular proteins.[24]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for subsequent steps.

  • Detection of Substrate Phosphorylation:

    • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with the primary antibody against the phosphorylated substrate. c. Incubate with the HRP-conjugated secondary antibody. d. Add a chemiluminescent substrate and detect the signal using an imaging system. e. Normalize the signal to a loading control (e.g., β-actin or total protein of the substrate).

    • Cellular ELISA: a. Coat an ELISA plate with a capture antibody specific for the total substrate protein. b. Add the cell lysates to the wells. c. Add the primary antibody specific for the phosphorylated form of the substrate. d. Add an HRP-conjugated secondary antibody. e. Add a colorimetric or fluorometric substrate and measure the signal using a plate reader.[24]

  • Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration. Determine the IC50 value by plotting the phosphorylation level against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The choice of the pyrazole core is a fundamental decision in the design of kinase inhibitors, with each scaffold offering distinct advantages. The simple 1H-pyrazole provides a versatile template for extensive structure-activity relationship studies. The 3-aminopyrazole core serves as a powerful hinge-binding motif, often leading to highly potent inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, as a bioisostere of adenine, offers a rational starting point for designing ATP-competitive inhibitors. The comparative data presented in this guide highlights how modifications to these core structures can significantly impact inhibitor potency and selectivity. A thorough understanding of these different pyrazole-based scaffolds, supported by robust experimental evaluation, is crucial for the successful development of next-generation kinase inhibitors for a variety of therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat ethyl 5-amino-1H-pyrazole-4-carboxylate as a hazardous chemical waste. The disposal of this compound must adhere to strict safety protocols to mitigate potential environmental and health risks. Disposal procedures are governed by local, state, and federal regulations, and it is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance. This guide provides a comprehensive framework for the safe handling and disposal of this compound, based on established best practices for hazardous research chemicals.

I. Hazard Assessment and Waste Profile

This compound and its derivatives are recognized for their diverse pharmacological activities, necessitating careful handling.[1] While specific toxicity data for this compound may not be fully investigated, the general principle for pyrazole derivatives is to manage them as potentially hazardous substances.[1][2] Therefore, under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[1][3]

Key Hazards:

  • May cause skin, eye, and respiratory irritation.[4][5][6]

  • The toxicological properties have not been fully investigated.[7]

  • Environmental release should be avoided.[4]

II. Standard Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[7][8] The following steps outline the standard procedure for laboratory personnel:

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[7][8] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, absorbent pads, and pipette tips, should be placed in the same solid waste container.[8]

  • Empty Containers: Rinse empty containers thoroughly at least three times.[1] The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be disposed of according to institutional guidelines.

Step 2: Container Labeling

Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[8]

  • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[8]

  • An accurate list of all constituents and their approximate concentrations.[1]

  • The date when waste accumulation began.[1]

  • The name of the principal investigator and the laboratory location.[1]

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][8]

  • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][8]

  • Ensure the container is kept tightly closed.[4]

Step 4: Waste Disposal Request

  • Follow your institution's established procedures for hazardous waste pickup.[8] This typically involves submitting a request to the EHS department.[9]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][7] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[7]

  • Contain the Spill: Prevent the spread of the material.

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][4][7] Avoid creating dust.[4][7] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound (Unused, Contaminated, or Expired) collect_solid Collect Solid Waste & Contaminated Materials in a Labeled, Compatible Container start->collect_solid rinse_container Triple Rinse Empty Containers start->rinse_container label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards, PI, Date collect_solid->label_waste collect_rinse Collect First Rinseate as Hazardous Waste rinse_container->collect_rinse collect_rinse->collect_solid store_waste Store in Designated, Ventilated Hazardous Waste Area label_waste->store_waste request_pickup Submit Waste Pickup Request to EHS Department store_waste->request_pickup professional_disposal Disposal by Licensed Professional Waste Company (e.g., Incineration) request_pickup->professional_disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede the regulations and procedures of your institution. Always consult your institution's EHS department for specific disposal requirements.

References

Personal protective equipment for handling ethyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of ethyl 5-amino-1H-pyrazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3][4][5]
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing to prevent skin contact.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][3][4]

Safe Handling and Operational Workflow

Proper handling procedures are critical to prevent accidental exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE weigh Weigh Compound in Ventilated Area prep->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[3][4][5]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Consult a physician if irritation persists.[1][3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][3][4]

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][6]

Spill Management and Disposal Plan

Accidental spills must be handled promptly and safely to prevent environmental contamination and personnel exposure.

Spill Cleanup Protocol

  • Evacuate Personnel : Ensure all non-essential personnel are cleared from the spill area.

  • Ensure Ventilation : Work in a well-ventilated area.

  • Wear PPE : Use the personal protective equipment as outlined above.

  • Containment : Avoid dust formation.[1][3][4]

  • Cleanup : Sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][3][4] Do not let the product enter drains.[3][4]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[3] Waste disposal should be carried out by a licensed professional waste disposal service.[3][4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]

Logical Relationship for Disposal

Disposal Logic for this compound substance This compound Waste container Collect in a Suitable, Labeled, Closed Container substance->container classification Classify as Hazardous Waste per Regulations container->classification disposal_service Transfer to a Licensed Disposal Company classification->disposal_service

Caption: Disposal workflow for chemical waste.

Storage

Store the compound in a cool, dry, and well-ventilated place.[1][3][4] Keep the container tightly closed.[1][3][4] It is noted to be hygroscopic and may require storage under an inert gas.[3][4] The material is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.